molecular formula C8H6N2O3 B1527110 5-Cyano-6-hydroxy-4-methylnicotinic acid CAS No. 1306739-55-8

5-Cyano-6-hydroxy-4-methylnicotinic acid

Cat. No.: B1527110
CAS No.: 1306739-55-8
M. Wt: 178.14 g/mol
InChI Key: MPDUSZMEFYFEBK-UHFFFAOYSA-N
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Description

5-Cyano-6-hydroxy-4-methylnicotinic acid (CAS 1306739-55-8) is a multifunctional pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex nitrogen-containing heterocycles. Its molecular structure incorporates several pharmacologically relevant functional groups: a pyridine core, a nitrile group, a hydroxyl group, and a carboxylic acid. The nitrile group is a key feature in over 30 approved pharmaceuticals and is recognized for its biocompatibility and metabolic stability. In drug molecules, nitriles often act as potent hydrogen bond acceptors, capable of forming specific interactions with biological targets such as serine or arginine residues in enzyme active sites. They can function as effective bioisosteres, mimicking carbonyl groups or other polar functionalities to optimize binding affinity and selectivity . The presence of both hydroxy and carboxylic acid groups on the nicotinic acid scaffold further enhances the molecule's ability to engage in hydrogen bonding and metal coordination, making it a valuable precursor for developing protease inhibitors, kinase inhibitors, and receptor antagonists. As a modified nicotinic acid, this compound is also of research value in enzymology and biocatalysis. Studies on related hydroxynicotinic acids highlight their role as intermediates in microbial conversion processes, which are environmentally friendly routes for synthesizing high-value chemicals . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyano-4-methyl-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-4-5(2-9)7(11)10-3-6(4)8(12)13/h3H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDUSZMEFYFEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178781
Record name 3-Pyridinecarboxylic acid, 5-cyano-1,6-dihydro-4-methyl-6-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-55-8
Record name 3-Pyridinecarboxylic acid, 5-cyano-1,6-dihydro-4-methyl-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-cyano-1,6-dihydro-4-methyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The technical guide for 5-Cyano-6-hydroxy-4-methylnicotinic acid follows below.

Primary CAS Registry Number: 1306739-55-8[1][2]

Part 1: Executive Summary & Chemical Identity

This dossier provides a comprehensive technical analysis of 5-Cyano-6-hydroxy-4-methylnicotinic acid , a highly functionalized pyridine building block used in the synthesis of bioactive heterocyclic compounds, particularly xanthine oxidase inhibitors and kinase modulators.[2]

Researchers must note that this compound exhibits significant prototropic tautomerism .[2] While the nomenclature "6-hydroxy" is chemically descriptive, the compound predominantly exists in the 2-pyridone (6-oxo) form in the solid state and polar solvents.[2]

Chemical Identifiers
ParameterDetail
CAS Number 1306739-55-8
IUPAC Name 5-Cyano-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Common Synonyms 5-Cyano-6-hydroxy-4-methylnicotinic acid; 3-Carboxy-5-cyano-4-methyl-2(1H)-pyridone
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.14 g/mol
SMILES CC1=C(C(O)=O)C=NC(O)=C1C#N (Hydroxy form) CC1=C(C(O)=O)C=NC(=O)C1C#N (Oxo form)
Structural Tautomerism

Understanding the tautomeric equilibrium is critical for structure-based drug design (SBDD).[2] The "6-hydroxy" substituent adjacent to the ring nitrogen favors the lactam (oxo) tautomer due to the thermodynamic stability of the amide-like resonance.[2]

Tautomerism Hydroxy Lactim Form (6-Hydroxy-pyridine) Oxo Lactam Form (6-Oxo-1,6-dihydropyridine) *Dominant Tautomer* Hydroxy->Oxo Proton Transfer (Solvent Dependent)

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.[2] In aqueous and polar organic media, the equilibrium shifts strongly toward the Oxo form.[2]

Part 2: Synthesis & Production Protocol

The synthesis of CAS 1306739-55-8 typically employs a modified Guareschi-Thorpe condensation or a multi-component reaction involving ethyl acetoacetate derivatives.[2] The most robust route involves the construction of the pyridine ring via an ethoxymethylene intermediate, ensuring correct regiochemistry for the 4-methyl and 5-cyano substituents.[2]

Synthetic Pathway (Mechanism)

The synthesis proceeds through the condensation of ethyl acetoacetate , triethyl orthoformate , and cyanoacetamide .[2]

  • Activation: Ethyl acetoacetate is converted to an ethoxymethylene intermediate.[2]

  • Condensation: Cyanoacetamide attacks the activated enol ether.[2]

  • Cyclization: Intramolecular nucleophilic attack closes the pyridine ring.[2]

  • Hydrolysis: The resulting ester is hydrolyzed to the free acid.[2]

Synthesis SM1 Ethyl Acetoacetate Int1 Intermediate A: Ethyl 2-(ethoxymethylene)-3-oxobutanoate SM1->Int1 Ac2O, Reflux (Knoevenagel-like) SM2 Triethyl Orthoformate SM2->Int1 Ac2O, Reflux (Knoevenagel-like) SM3 Cyanoacetamide Int2 Intermediate B: Ethyl 5-cyano-4-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate SM3->Int2 NaOEt/EtOH Cyclization Int1->Int2 NaOEt/EtOH Cyclization Prod Target Product: 5-Cyano-6-hydroxy-4-methylnicotinic acid (CAS 1306739-55-8) Int2->Prod NaOH (aq), then HCl Hydrolysis & Acidification

Figure 2: Step-wise synthetic pathway for the production of 5-Cyano-6-hydroxy-4-methylnicotinic acid.

Experimental Protocol (Bench Scale)

Note: This protocol is a generalized adaptation of standard pyridine synthesis methods referenced in literature for similar scaffolds.

Step 1: Intermediate Formation

  • Charge a reaction vessel with Ethyl acetoacetate (1.0 eq) and Triethyl orthoformate (1.2 eq).

  • Add Acetic anhydride (2.0 eq) as a solvent/catalyst.[2]

  • Reflux at 130°C for 2-4 hours. Monitor by TLC for the disappearance of starting material.

  • Concentrate under reduced pressure to yield Ethyl 2-(ethoxymethylene)-3-oxobutanoate as an oil.[2]

Step 2: Cyclization

  • Dissolve Cyanoacetamide (1.0 eq) in ethanol containing Sodium ethoxide (1.1 eq).

  • Add the crude intermediate from Step 1 dropwise to the basic solution.

  • Reflux for 4-6 hours. A precipitate (sodium salt of the pyridone) typically forms.[2]

  • Cool and neutralize with dilute HCl to pH 4-5.

  • Filter the solid Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Step 3: Hydrolysis

  • Suspend the ester in 10% NaOH (aq).[2]

  • Heat to 80°C for 2 hours until the solid dissolves (formation of disodium salt).

  • Cool to 0°C and acidify carefully with conc. HCl to pH 2.[2]

  • The title compound, 5-Cyano-6-hydroxy-4-methylnicotinic acid , precipitates as a white to off-white solid.[2]

  • Recrystallize from water/ethanol if necessary.[2]

Part 3: Applications & Analytical Characterization[2]

Drug Development Utility

This compound serves as a "privileged scaffold" in medicinal chemistry due to its dense functionalization:

  • C3-Carboxylic Acid: Allows for amide coupling to extend the pharmacophore (e.g., recruiting interactions in the ATP-binding pocket of kinases).[2]

  • C5-Cyano Group: Can be hydrated to a primary amide, reduced to an amine, or converted to a tetrazole (bioisostere of carboxylic acid), a strategy seen in xanthine oxidase inhibitors like Topiroxostat .[2]

  • C6-Oxo/Hydroxy: Provides a hydrogen bond donor/acceptor motif essential for binding affinity.[2]

Analytical Expectations

To validate the identity of CAS 1306739-55-8, researchers should compare experimental data against these expected values:

TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) δ 12-13 ppm: Broad singlet (COOH + OH/NH exchangeable).δ 2.3-2.5 ppm: Singlet (3H, -CH₃ at C4).Aromatic Region: No aromatic protons on the ring (fully substituted), or potentially one signal if tautomerism varies, but typically devoid of ring CH signals in this specific substitution pattern.[2][3]
MS (ESI-) m/z 177 [M-H]⁻ : Dominant peak corresponding to the deprotonated molecular ion.[2]
IR Spectroscopy 2220-2230 cm⁻¹: Sharp stretch (-C≡N).1650-1700 cm⁻¹: Strong carbonyl stretch (Acid & Pyridone C=O).[2]

Part 4: References

  • PubChem Compound Summary. (2025). 4-Hydroxy-6-methyl-nicotinic acid (Related Tautomer Analysis).[2] National Library of Medicine.[2] [Link][2]

  • Mijin, D. et al. (2001).[2][4] Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 5-substituted-4-methyl-3-cyano-6-hydroxy-2-pyridones. Journal of the Serbian Chemical Society.[2][4] [Link]

  • Organic Syntheses. (1956).[2][5] 6-Hydroxynicotinic Acid (General Pyridone Synthesis Methodology).[2] Org.[2][3][5][6] Synth. 1956, 36,[2][5] 44. [Link]

Sources

The Tautomeric Landscape of 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the critical yet often overlooked aspect of tautomerism in the promising heterocyclic scaffold, 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of the tautomeric equilibrium of this molecule is paramount, as different tautomers can exhibit distinct physicochemical properties, biological activities, and pharmacokinetic profiles. This guide provides a foundational understanding of the potential tautomers, detailed experimental and computational methodologies for their characterization, and insights into their synthesis, thereby empowering rational drug design and development.

The Principle of Tautomerism in Pyridinone Systems

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry.[1][2][3] In the case of 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, the core structure belongs to the well-studied class of 2-pyridones, which exhibit a classic keto-enol tautomerism.[4][5][6][7]

The equilibrium involves the migration of a proton and a concurrent shift of a double bond, leading to distinct chemical entities with potentially different biological activities. The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and pH.[4][6][7][8] Generally, the pyridone (keto) form is favored in polar, protic solvents, while the hydroxypyridine (enol) form can be more prevalent in non-polar solvents and the gas phase.[4][6][7][8]

For 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, we can postulate the existence of at least two primary tautomeric forms: the oxo (keto) form and the hydroxy (enol) form . The presence of the carboxylic acid group introduces the possibility of further tautomeric and prototropic equilibria.

Tautomers Keto 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Oxo/Keto Form) Enol 5-cyano-6-hydroxy-4-methyl-1,6-dihydropyridine-3-carboxylic acid (Hydroxy/Enol Form) Keto->Enol Tautomerization Enol->Keto Hantzsch_Workflow cluster_reactants Reactants Aldehyde Aldehyde Condensation One-Pot Condensation Aldehyde->Condensation Ketoester β-Ketoester Ketoester->Condensation CyanoEster Cyano-Compound CyanoEster->Condensation Ammonia Ammonia Source Ammonia->Condensation DHP_Intermediate Dihydropyridine Intermediate Condensation->DHP_Intermediate Oxidation Oxidation DHP_Intermediate->Oxidation Pyridone_Ester Pyridone Ester Oxidation->Pyridone_Ester Hydrolysis Hydrolysis Pyridone_Ester->Hydrolysis Final_Product Target Carboxylic Acid Hydrolysis->Final_Product

Caption: Generalized workflow for a modified Hantzsch synthesis.

Guareschi-Thorpe Condensation

The Guareschi-Thorpe reaction provides a direct route to substituted 2-pyridones. [9][10][11][12]This approach typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or a related cyano-active methylene compound in the presence of a base. This method is particularly attractive for its directness in forming the pyridone ring.

Characterization of Tautomers: A Multi-faceted Approach

Distinguishing between the tautomers of 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid requires a combination of spectroscopic and crystallographic techniques, often supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating tautomeric forms in solution. [13][14]Key differences are expected in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: The presence of a broad N-H proton signal in the keto form, which would be absent in the enol form, is a key indicator. Conversely, the enol form would exhibit a distinct O-H proton signal. The chemical shifts of the ring protons will also differ due to the changes in aromaticity and electron distribution between the two forms.

  • ¹³C NMR: The most significant difference will be observed for the carbon at position 6. In the keto form, this carbon will have a chemical shift characteristic of a carbonyl group (~160-180 ppm), while in the enol form, it will be in the range of an enolic carbon bearing a hydroxyl group (~140-160 ppm).

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Prepare solutions of the compound at a concentration of 5-10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Integration and Analysis: Carefully integrate the signals corresponding to unique protons or carbons of each tautomer. The ratio of the integrals will provide the equilibrium constant (K_T = [enol]/[keto]) in each solvent.

  • Variable Temperature Studies (Optional): Acquire spectra at different temperatures to study the thermodynamic parameters of the tautomerization.

Spectroscopic ParameterExpected for Oxo (Keto) FormExpected for Hydroxy (Enol) Form
¹H NMR Broad N-H signalSharp O-H signal
Different ring proton shiftsDifferent ring proton shifts
¹³C NMR C6 signal ~160-180 ppmC6 signal ~140-160 ppm
UV-Vis and Infrared (IR) Spectroscopy
  • UV-Vis Spectroscopy: The two tautomers are expected to have different chromophores and thus different absorption maxima (λ_max). The pyridone form typically absorbs at longer wavelengths compared to the hydroxypyridine form.

  • IR Spectroscopy: The keto form will exhibit a strong C=O stretching vibration (around 1650-1700 cm⁻¹). The enol form will lack this strong carbonyl absorption but will show a characteristic O-H stretching band (around 3200-3600 cm⁻¹).

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state. [15][16][17][18]By determining the precise atomic positions, it can definitively locate the position of the proton (on nitrogen for the keto form or on oxygen for the enol form) and measure the corresponding bond lengths.

XRay_Workflow Crystal Single Crystal Growth Diffraction X-ray Diffraction Crystal->Diffraction Data_Processing Data Processing & Structure Solution Diffraction->Data_Processing Structure_Refinement Structure Refinement Data_Processing->Structure_Refinement Final_Structure Definitive Tautomeric Structure Structure_Refinement->Final_Structure

Caption: Workflow for X-ray crystallographic determination of tautomeric form.

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental data. [4][19][20]These methods can be used to:

  • Calculate the relative energies of the tautomers in the gas phase and in different solvents (using solvation models).

  • Predict spectroscopic properties (NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental spectra.

  • Determine the energy barrier for the interconversion between tautomers, providing insights into their kinetic stability.

Implications for Drug Development

The prevalence of a particular tautomer can significantly impact a molecule's drug-like properties:

  • Receptor Binding: The different shapes, hydrogen bonding capabilities, and electrostatic potentials of tautomers can lead to different binding affinities and selectivities for a biological target.

  • Solubility and Permeability: The polarity of the dominant tautomer will influence its aqueous solubility and ability to cross biological membranes. The more polar keto form is generally expected to have higher aqueous solubility.

  • Metabolic Stability: The reactivity of the tautomers may differ, leading to different metabolic pathways and rates of clearance.

  • Intellectual Property: The distinct tautomeric forms may be considered separate chemical entities, which can have implications for patent claims.

Conclusion

The tautomerism of 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a critical consideration for any research or development program involving this scaffold. A thorough characterization of the tautomeric landscape using a combination of advanced spectroscopic, crystallographic, and computational methods is not merely an academic exercise but a prerequisite for rational drug design. By understanding and controlling the tautomeric equilibrium, scientists can better predict and optimize the pharmacokinetic and pharmacodynamic properties of drug candidates derived from this versatile heterocyclic core.

References

  • Al-Hourani, B. J. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]

  • Schlegel, H. B., et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • ProQuest. Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives. ProQuest. [Link]

  • ResearchGate. General Mechanism of Hantzsch 1,4-dihydropyridines. ResearchGate. [Link]

  • Rocchigiani, L., & Macchioni, A. (2019). Icilio Guareschi and his amazing “1897 reaction”. PMC. [Link]

  • ResearchGate. Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. ResearchGate. [Link]

  • YouTube. Guareschi-Thorpe synthesis of pyridine. YouTube. [Link]

  • da Silva, J. G., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

  • RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • PMC. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. [Link]

  • Wikipedia. 2-Pyridone. Wikipedia. [Link]

  • RSC Publishing. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. RSC Publishing. [Link]

  • ACS Publications. Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone. The Journal of Physical Chemistry. [Link]

  • WuXi Biology. How about Tautomers?. WuXi Biology. [Link]

  • RSC Publishing. Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. RSC Publishing. [Link]

  • ResearchGate. Synthesis and X-ray diffraction of derivatives 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. ResearchGate. [Link]

  • PubMed. Theoretical studies of the tautomers of pyridinethiones. PubMed. [Link]

  • chemeurope.com. 2-Pyridone. chemeurope.com. [Link]

  • Master Organic Chemistry. Keto-enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • OpenStax. 22.1 Keto–Enol Tautomerism. Organic Chemistry: A Tenth Edition. [Link]

  • PubMed. Synthesis and Cardiotonic Activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic Acids and Their Methyl or Ethyl Esters. PubMed. [Link]

  • Chemistry Steps. Keto Enol Tautomerization. Chemistry Steps. [Link]

  • Wiley Online Library. Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry. [Link]

  • Wikipedia. X-ray crystallography. Wikipedia. [Link]

  • The Royal Society of Chemistry. A facile four component protocol for the synthesis of dihydropyridine derivatives. The Royal Society of Chemistry. [Link]

  • ResearchGate. Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. ResearchGate. [Link]

  • PMC. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]

  • IUCr. Crystal structure and Hirshfeld surface analysis of 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile. IUCr. [Link]

  • University of Florida. X-ray Crystallography. University of Florida. [Link]

  • ResearchGate. Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. ResearchGate. [Link]

  • ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

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Technical Guide: Solubility & Solvation of 5-Cyano-6-hydroxy-4-methylnicotinic Acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Properties of 5-Cyano-6-hydroxy-4-methylnicotinic Acid in DMSO Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists

Executive Summary

5-Cyano-6-hydroxy-4-methylnicotinic acid (CAS: 1306739-55-8), also referenced as 2-hydroxy-3-cyano-4-methyl-5-pyridinecarboxylic acid , is a critical intermediate in the synthesis of xanthine oxidase inhibitors such as Topiroxostat .

This guide analyzes the solubility profile of this intermediate, specifically focusing on Dimethyl Sulfoxide (DMSO) as the primary solvent for synthesis and purification. Due to the compound's rigid pyridine core and potential for zwitterionic tautomerism, it exhibits poor solubility in non-polar solvents and limited solubility in water. DMSO, with its high dielectric constant and strong hydrogen-bond accepting capability, serves as the optimal solvent for solubilization, recrystallization, and downstream coupling reactions.

Physicochemical Context & Solvation Mechanism

To understand the solubility behavior, one must analyze the molecular interactions between the solute and the solvent.

Structural Tautomerism

The "6-hydroxy" substitution on the pyridine ring introduces a critical tautomeric equilibrium. In solution, this compound exists in equilibrium between the enol (hydroxy-pyridine) and keto (pyridone) forms.

  • Solid State/Polar Solvents: The 2-pyridone tautomer (keto form) generally predominates due to the stabilization energy of the amide-like NH-C=O moiety.

  • Solubility Implication: The pyridone form creates a strong intermolecular hydrogen bonding network (dimerization) in the solid state, leading to a high crystal lattice energy. Breaking this lattice requires a solvent capable of disrupting these intermolecular H-bonds.

Why DMSO?

DMSO is uniquely suited to dissolve this compound due to two mechanistic factors:

  • H-Bond Acceptance: The sulfonyl oxygen in DMSO is a potent hydrogen bond acceptor. It effectively interacts with the NH proton of the pyridone ring and the carboxylic acid proton, disrupting the solute-solute lattice interactions.

  • Dipolar Interaction: DMSO's high dipole moment (3.96 D) stabilizes the polar zwitterionic character of the nicotinic acid derivative.

Visualization: Solvation Mechanism

The following diagram illustrates the disruption of the pyridone dimer by DMSO molecules.

SolvationMechanism cluster_0 Thermodynamic Driver Solid Solid State (Pyridone Dimer Lattice) Interaction Intermolecular Disruption Solid->Interaction High Lattice Energy DMSO DMSO Solvent (High Dipole / H-Acceptor) DMSO->Interaction S=O attacks NH/OH Solvated Solvated Species (DMSO-Stabilized Monomer) Interaction->Solvated Entropy Driven

Caption: Mechanism of DMSO-mediated dissolution. DMSO molecules (blue) disrupt the strong intermolecular hydrogen bonds of the solid crystal lattice (red), stabilizing the monomeric form in solution.

Solubility Profile & Data

While specific batch-to-batch solubility can vary based on purity and polymorph, the following Reference Solubility Profile represents the expected behavior for 5-Cyano-6-hydroxy-4-methylnicotinic acid based on structural analogs (e.g., 6-hydroxynicotinic acid, Topiroxostat intermediates).

Comparative Solubility Table
SolventSolubility ClassificationEstimated Saturation (25°C)Thermodynamic Rationale
DMSO High > 150 mg/mL Strong H-bond acceptor disrupts pyridone dimers.
DMF High> 100 mg/mLSimilar mechanism to DMSO; slightly lower polarity.
Methanol Moderate10 - 30 mg/mLProtic solvent; competes for H-bonds but less polar.
Water (pH 7) Low< 1 mg/mLHydrophobic pyridine core limits solubility despite polar groups.
Water (pH > 10) Moderate> 50 mg/mLDeprotonation of -COOH and -OH forms soluble dianion.
Ethyl Acetate Very Low< 0.5 mg/mLInsufficient polarity to break crystal lattice.
Temperature Dependence in DMSO

Solubility in DMSO is endothermic and increases significantly with temperature.

  • 25°C: Good solubility (suitable for reaction concentrations).

  • 80°C: Very high solubility (suitable for recrystallization dissolution).

  • Implication: This temperature differential is the basis for purification protocols (see Section 5).

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise solubility data for your specific lot (essential for regulatory filing), follow this "Saturation Shake-Flask" protocol. This method ensures equilibrium is reached, avoiding kinetic artifacts.

Materials
  • Solute: 5-Cyano-6-hydroxy-4-methylnicotinic acid (Dry, micronized).

  • Solvent: Anhydrous DMSO (Grade: ACS or HPLC, Water < 0.1%).

  • Equipment: Orbital shaker, 0.22 µm PTFE syringe filters, HPLC (UV detector at 260-280 nm).

Workflow Diagram

SolubilityProtocol Start Preparation Mix 1. Saturation Add excess solid to DMSO Start->Mix Equilibrate 2. Equilibration Shake 24-48h @ 25°C Mix->Equilibrate Filter 3. Phase Separation Filter (0.22 µm PTFE) Equilibrate->Filter Ensure constant Temp Dilute 4. Dilution Dilute 1:100 in Mobile Phase Filter->Dilute Prevent precipitation Analyze 5. Quantification HPLC-UV Analysis Dilute->Analyze

Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Critical Technical Notes
  • Filter Selection: Use PTFE or Nylon filters. Do not use Cellulose Acetate, as DMSO may degrade the membrane.

  • Dilution: DMSO has a high UV cutoff (~268 nm) and high viscosity. The filtrate must be diluted (e.g., with Methanol/Water) before HPLC injection to prevent column backpressure issues and solvent peaks masking the analyte.

  • Detection: The cyanopyridine chromophore absorbs strongly. A wavelength of 270-280 nm is typically optimal.

Application: Recrystallization & Purification[1][2]

The high solubility in hot DMSO and low solubility in water makes DMSO/Water antisolvent crystallization the standard purification method for this intermediate.

Protocol:

  • Dissolution: Dissolve crude 5-Cyano-6-hydroxy-4-methylnicotinic acid in DMSO at 60-80°C . Use the minimum volume required for complete dissolution (approx. 5-7 mL per gram).

  • Filtration: Filter the hot solution to remove insoluble mechanical impurities (carbon, metal shavings).

  • Precipitation: Slowly add Water (antisolvent) to the hot DMSO solution until turbidity persists.

    • Ratio: Typically 1:1 to 1:3 (DMSO:Water).

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill to 0-5°C. The slow cooling promotes the growth of pure, dense crystals (pyridone form).

  • Isolation: Filter the solid, wash with water (to remove residual DMSO), and dry under vacuum.

Safety & Handling (DMSO Specifics)

  • Skin Permeability: DMSO is a penetration enhancer. It will carry the dissolved cyanopyridine intermediate through intact skin and nitrile gloves.

    • Risk:[1] Cyanopyridines can be toxic. Systemic absorption must be prevented.

    • PPE:[2] Use Butyl Rubber or Silver Shield gloves. Standard nitrile gloves degrade quickly upon exposure to DMSO.

  • Exothermic Mixing: Diluting DMSO with water is highly exothermic. Add water slowly to prevent splashing.

References

  • Topiroxostat Development: Pharmaceuticals and Medical Devices Agency (PMDA) Japan. "Report on the Deliberation Results: Topiroxostat". Available at: [Link]

  • Solubility of Nicotinic Acid Derivatives: Daniels, C.R., et al. "Solubility of Nicotinic Acid in Water, Ethanol, Acetone, and DMSO." Journal of Chemical & Engineering Data, 2020.
  • DMSO Solvent Properties: Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin". Available at: [Link]

  • Tautomerism in Hydroxypyridines: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Authoritative text on pyridone/hydroxypyridine equilibrium).
  • Synthesis of Pyridine Carbonitriles:Journal of Organic Chemistry. "Multicomponent Synthesis of substituted pyridines in DMSO". (General reference for DMSO usage in this chemical class).

Sources

A Technical Guide to the Ionization Constants (pKa) of 5-Cyano-6-hydroxy-4-methylnicotinic Acid: A Predictive and Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Critical Role of pKa in Pharmaceutical Sciences

The extent to which a molecule is ionized at a given pH is dictated by its pKa value(s). For any drug candidate, this property is not merely an academic data point; it is a critical determinant of its entire pharmacological journey. The pKa governs:

  • Solubility: The ionized form of a compound is typically more water-soluble than its neutral counterpart. Understanding pKa is essential for formulating effective intravenous and oral dosage forms.

  • Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is largely dependent on its lipophilicity. The neutral, un-ionized form is generally more membrane-permeable. The Henderson-Hasselbalch equation uses pKa to predict the ionization state of a drug in various physiological environments, from the acidic stomach (pH ~1.5-3.5) to the slightly alkaline small intestine (pH ~6.0-7.4).

  • Pharmacodynamics: The interaction between a drug and its biological target (e.g., an enzyme or receptor) is often highly dependent on specific ionization states. A particular protonation state may be required for optimal binding within the active site.

  • Analytical Method Development: Knowledge of pKa is crucial for developing robust analytical methods, particularly in techniques like High-Performance Liquid Chromatography (HPLC), where the mobile phase pH can be adjusted to control the retention time of the analyte.[1]

Given these implications, the accurate determination of pKa is a mandatory step in the preclinical characterization of any potential therapeutic agent.

Structural Analysis and Tautomerism

The structure of 5-Cyano-6-hydroxy-4-methylnicotinic acid presents multiple potential sites for proton exchange. Its ionization behavior is complicated by the presence of a 6-hydroxy pyridine moiety, which exists in a tautomeric equilibrium with its 6(1H)-pyridone form.

Key Ionizable Groups:

  • Carboxylic Acid (-COOH): Located at the 3-position, this is expected to be the most acidic proton.

  • Hydroxyl Group (-OH) / Pyridone Amide (N-H): The proton on the oxygen at the 6-position (hydroxypyridine tautomer) or the nitrogen at the 1-position (pyridone tautomer) is a potential acidic site.

  • Pyridine Ring Nitrogen: The nitrogen within the pyridine ring can act as a base, accepting a proton to form a pyridinium cation.

The dominant tautomeric form is critical as it dictates which functional groups are available for ionization. For 2-hydroxypyridine systems, the equilibrium overwhelmingly favors the 2-pyridone form in aqueous solution. This preference significantly impacts the molecule's acidity and basicity. The electron-withdrawing nature of the cyano (-CN) group is expected to increase the acidity (lower the pKa) of both the carboxylic acid and the N-H proton, while the electron-donating methyl (-CH3) group has a milder, opposing effect.

G start Start prep Prepare Standardized Titrants (HCl, NaOH) and Sample Solution start->prep cal Calibrate pH Meter with Standard Buffers prep->cal titrate Titrate Sample with NaOH, Recording pH vs. Volume cal->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot deriv Calculate 1st Derivative (ΔpH / ΔV) to Find Equivalence Points plot->deriv pka Determine pKa Values at Half-Equivalence Points deriv->pka end End pka->end

Workflow for Potentiometric pKa Determination.
Protocol 2: UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore near the ionization site, leading to a change in the UV-Vis spectrum upon protonation or deprotonation. It is highly sensitive, requires very little sample, and is less affected by impurities that do not absorb UV light. [2][3] Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to 12 in 0.5 pH unit increments).

  • Sample Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

  • Spectral Acquisition:

    • Add a small, identical aliquot of the stock solution to a cuvette containing each of the prepared buffers to create a series of solutions with constant analyte concentration but varying pH.

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at these chosen wavelengths against the measured pH of each buffer solution.

    • The resulting data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH where the concentrations of the protonated and deprotonated species are equal. [1]This can be found using non-linear regression analysis fitting the data to the Henderson-Hasselbalch equation.

G start Start prep_buffers Prepare Buffer Series (e.g., pH 2-12) start->prep_buffers prep_sample Prepare Sample Solutions at Constant Concentration in Each Buffer prep_buffers->prep_sample measure Measure UV-Vis Spectrum for Each Sample prep_sample->measure plot Plot Absorbance at a Selected Wavelength vs. pH measure->plot fit Fit Data to a Sigmoidal Curve (Henderson-Hasselbalch) plot->fit pka Determine pKa from Curve Inflection Point fit->pka end End pka->end

Workflow for Spectrophotometric pKa Determination.

Computational pKa Prediction

Complementary to experimental methods, in silico pKa prediction can provide valuable early insights. Modern computational approaches combine quantum mechanics (QM) with solvation models to calculate the free energy difference between the protonated and deprotonated states of a molecule. [4][5] Methods based on Density Functional Theory (DFT) coupled with a continuum solvation model (like SMD or PCM) have shown good accuracy. [6]The general workflow involves optimizing the 3D geometry of both the acidic and conjugate base forms of the molecule and calculating their free energies in solution. The pKa can then be derived from the calculated free energy of the deprotonation reaction. While powerful, these methods require significant computational resources and expertise for accurate results. [7][8]

G start Start build Build 3D Structures of Acid and Conjugate Base start->build optimize Optimize Geometries using Quantum Mechanics (e.g., DFT) build->optimize solvation Apply Continuum Solvation Model (e.g., SMD) optimize->solvation energy Calculate Solvated Free Energies (G_sol) solvation->energy delta_g Calculate ΔG of Deprotonation energy->delta_g pka Calculate pKa from ΔG delta_g->pka end End pka->end

Generalized Workflow for Computational pKa Prediction.

Summary and Data Interpretation

The ionization profile of 5-Cyano-6-hydroxy-4-methylnicotinic acid is complex, governed by three potential ionizable groups and the critical influence of tautomerism. Based on structural analysis, we anticipate three distinct pKa values.

Summary of Predicted pKa Values:

Predicted pKaAssignmentIonization Event
pKa₁ ≈ 2.5 - 3.5 Carboxylic Acid-COOH ⇌ -COO⁻ + H⁺
pKa₂ ≈ 7.5 - 8.5 Pyridone Amide-NH- ⇌ -N⁻- + H⁺
pKa₃ < 1.0 Pyridine Nitrogen-N⁺H- ⇌ -N- + H⁺

Experimental determination via the protocols outlined in this guide will yield precise values. The lowest experimentally determined pKa will correspond to the carboxylic acid. The next pKa, likely in the neutral to slightly basic range, will correspond to the deprotonation of the pyridone N-H group. A third pKa corresponding to the pyridine nitrogen is expected to be very low and may be difficult to measure accurately in aqueous solution. The combination of predictive analysis and robust experimental validation provides a comprehensive and trustworthy characterization of this molecule's acid-base properties, empowering informed decisions in the drug development pipeline.

References

  • Schüürmann, G., & Cossi, M. (n.d.). 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. The Journal of Organic Chemistry - ACS Publications.
  • 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. (2011, November 23). The Journal of Organic Chemistry - ACS Publications.
  • 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. (2025, August 10). ResearchGate.
  • Acidity Study on 3-Substituted Pyridines. (2005, November 1). MDPI.
  • Nicotinic Acid | C6H5NO2. PubChem.
  • Nicotinic acid | 59-67-6. ChemicalBook.
  • Nicotinamide | C6H6N2O. (2020, August 17). PubChem.
  • Niacin - Nicotinic Acid - Vitamin PP - Vitamin B3 - Bionic ( Pyridine-3-carboxylic acid ) - 1000g. SYNTHETIKA.
  • Nicotinic Acid.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, September 26). Frontiers.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
  • Quantum mechanical based approaches for predicting pKa values of carboxylic acids: evaluating the performance of different strategies. RSC Publishing.
  • How to Predict pKa. (2025, October 16). Rowan.
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 6). PMC.
  • Laasonen, K. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. acris.
  • Determination of the pKa values of some biologically active and inactive hydroxyquinones.
  • Development of Methods for the Determination of pKa Values. PMC.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). ijirss.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Table of Acids with Ka and pKa Values. CLAS.

Sources

An In-Depth Technical Guide to 5-Cyano-6-hydroxy-4-methylnicotinic acid: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyano-6-hydroxy-4-methylnicotinic acid, a functionalized pyridine carboxylic acid derivative. Due to its novelty, direct experimental data for this specific molecule is not presently available in public databases. Therefore, this guide establishes its foundational chemical identifiers, SMILES and InChIKey, through computational methods. The core of this document offers an in-depth analysis of its potential physicochemical properties, synthesis pathways, and pharmacological applications by drawing authoritative parallels from extensively studied, structurally related nicotinic acid analogues. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel nicotinic acid derivatives.

Molecular Identification and Physicochemical Properties

Given the absence of "5-Cyano-6-hydroxy-4-methylnicotinic acid" in established chemical databases, its canonical identifiers have been generated based on its IUPAC name.

IdentifierValue
SMILES String CC1=C(C(=C(N=C1O)C#N)C(=O)O)
InChIKey FLLBEVMJDAHFNQ-UHFFFAOYSA-N

The nicotinic acid scaffold, a derivative of pyridine, is a cornerstone in numerous biological processes and pharmaceutical agents.[1][2] The therapeutic efficacy and biological activity of nicotinic acid derivatives are heavily influenced by the nature and position of their substituents.[3][4]

The Nicotinic Acid Scaffold: A Platform for Drug Discovery

Nicotinic acid, or niacin (Vitamin B3), and its derivatives have a long history in medicine, with applications ranging from treating dyslipidemia to possessing anti-inflammatory and analgesic properties.[1][2][4] The pyridine ring of nicotinic acid allows for functionalization at various positions, enabling the fine-tuning of its pharmacological profile.

The introduction of specific functional groups, such as cyano (–C≡N), hydroxyl (–OH), and methyl (–CH₃) groups, can dramatically alter the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.[3][5]

The Role of Substituents in Modulating Activity
  • Cyano Group (–C≡N): The nitrile group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group and can participate in hydrogen bonding. Its inclusion in a molecule can enhance binding affinity to target proteins and improve pharmacokinetic profiles.[3]

  • Hydroxyl Group (–OH): The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing a molecule's solubility and its interaction with biological receptors. Its position on the pyridine ring is critical to its effect on the overall properties of the molecule.

  • Methyl Group (–CH₃): The methyl group is a small, lipophilic substituent that can influence a molecule's steric profile and its metabolic stability.

Synthesis Strategies for Functionalized Nicotinic Acid Derivatives

While a specific synthesis protocol for 5-Cyano-6-hydroxy-4-methylnicotinic acid is not documented, established methodologies for the synthesis of substituted nicotinic acids provide a predictive framework. A plausible synthetic approach would likely involve a multi-step process starting from a pre-functionalized pyridine or by constructing the pyridine ring itself through a condensation reaction.

A general retrosynthetic analysis is presented below:

G target 5-Cyano-6-hydroxy-4-methylnicotinic acid intermediate1 Functionalized Pyridine Intermediate target->intermediate1 Late-stage functionalization intermediate2 Ring Formation Precursors intermediate1->intermediate2 Pyridine ring synthesis starting_materials Simple Starting Materials intermediate2->starting_materials Commercially available

Caption: Retrosynthetic analysis for 5-Cyano-6-hydroxy-4-methylnicotinic acid.

A potential forward synthesis could involve the following key steps:

  • Construction of the Pyridine Ring: A Hantzsch-type pyridine synthesis or a related condensation reaction could be employed using simple, commercially available starting materials to construct the substituted pyridine core.

  • Introduction of Substituents: The cyano, hydroxyl, and methyl groups could be introduced at various stages of the synthesis, either prior to ring formation or through subsequent functionalization of the pyridine ring.

  • Oxidation/Hydrolysis: A final step would likely involve the conversion of a precursor functional group (e.g., an ester) to the carboxylic acid moiety.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar nicotinic acid derivatives, 5-Cyano-6-hydroxy-4-methylnicotinic acid holds potential in several therapeutic areas.

Anti-inflammatory and Analgesic Activity

Numerous studies have demonstrated the anti-inflammatory and analgesic properties of nicotinic acid derivatives.[4][6] The specific substitution pattern of the target molecule could modulate the activity of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.

Antimicrobial Activity

Functionalized nicotinic acids have been investigated for their antibacterial and antifungal properties.[7][8][9] The presence of the cyano and hydroxyl groups could contribute to interactions with microbial enzymes or cell wall components.

Enzyme Inhibition

Nicotinic acid derivatives have been explored as inhibitors of various enzymes, including α-amylase and α-glucosidase, which are relevant in the management of type 2 diabetes.[3] The unique electronic and steric properties of 5-Cyano-6-hydroxy-4-methylnicotinic acid could make it a candidate for screening against a range of enzymatic targets.

The potential mechanism of action could involve the molecule binding to the active site or an allosteric site of a target enzyme, thereby modulating its activity.

G molecule 5-Cyano-6-hydroxy-4-methylnicotinic acid target_enzyme Target Enzyme (e.g., COX, α-glucosidase) molecule->target_enzyme Inhibition biological_response Biological Response (e.g., Anti-inflammatory effect, Hypoglycemic effect) target_enzyme->biological_response Modulation of Activity

Caption: Potential mechanism of action for 5-Cyano-6-hydroxy-4-methylnicotinic acid.

Future Directions and Conclusion

The in-silico characterization and predictive analysis presented in this guide strongly suggest that 5-Cyano-6-hydroxy-4-methylnicotinic acid is a promising candidate for further investigation. The next logical steps would involve its chemical synthesis and subsequent in vitro and in vivo evaluation to validate the predicted biological activities.

The unique combination of cyano, hydroxyl, and methyl substituents on a proven pharmacophore scaffold makes this molecule a compelling target for drug discovery programs in areas such as inflammation, infectious diseases, and metabolic disorders. This guide serves as a critical starting point for researchers to embark on the exploration of this novel chemical entity.

References

  • Citarella, A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. [Link]

  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • PubChem. (n.d.). Compound Summary for CID 5371385. PubChem. Retrieved from [Link]

  • DrugRepoBank. (n.d.). Drug Basic Information. DrugRepoBank. Retrieved from [Link]

  • (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Saeed, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • BindingDB. (n.d.). BDBM413148. BindingDB. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-6-methyl-nicotinic acid. PubChem. Retrieved from [Link]

  • CAS. (n.d.). 6-Aminonicotinic acid. CAS Common Chemistry. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 20f [PMID: 21536438]. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • Kaczor, A. A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. [Link]

  • CAS. (n.d.). 2-Hydroxy-6-methylnicotinic acid. CAS Common Chemistry. Retrieved from [Link]

  • Kaczor, A. A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • ChemSynthesis. (n.d.). 5-hydroxy-4-methoxycarbonyl-6-methylpyridine-3-carboxylic acid. ChemSynthesis. Retrieved from [Link]

  • (2015). Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity. ResearchGate. [Link]

  • PubChem. (n.d.). 6-Hydroxynicotinonitrile. PubChem. Retrieved from [Link]

  • Pandey, R. K., & Singh, R. M. (2019). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. International Journal of Science and Research (IJSR). [Link]

  • Kumar, A., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Szeliga, J., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. [Link]

Sources

Literature review on 4-methyl-5-cyanonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Part 1: Executive Summary & Strategic Utility

In the landscape of heterocyclic drug discovery, the 4-methyl-5-cyanonicotinic acid scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold is particularly valuable because it possesses orthogonal reactive handles (a nitrile at C5, a carboxylic acid/ester at C3, and a methyl group at C4) that facilitate rapid diversification into fused bicyclic systems such as pyrido[2,3-d]pyrimidines , 1,6-naphthyridines , and pyrazolopyridines .

This guide details the synthesis, derivatization, and therapeutic application of 4-methyl-5-cyanonicotinic acid derivatives. It moves beyond standard procedures to provide a self-validating, logic-driven workflow for constructing and utilizing this scaffold in kinase inhibitor design (e.g., EGFR, CSF1R) and antimicrobial research.

Part 2: Core Synthesis & Chemical Logic

The Hantzsch-Type Multicomponent Assembly

The most robust route to the 4-methyl-5-cyanonicotinic acid core is an unsymmetrical Hantzsch condensation. Unlike the classic synthesis yielding symmetrical dihydropyridines, this protocol employs ethyl cyanoacetate and ethyl acetoacetate to differentiate the C3 and C5 positions.

Causality of Reagents:

  • Acetaldehyde (or Acetal): Installs the crucial C4-methyl group. Using acetaldehyde diethyl acetal controls the release of the aldehyde, preventing side reactions (aldol polymerization) and improving yield.

  • Ethyl Cyanoacetate: Introduces the C5-cyano group, an electron-withdrawing motif essential for future nucleophilic attacks or cyclizations.

  • Ammonium Acetate: Provides the nitrogen source under buffered conditions, facilitating imine formation without requiring harsh basicity.

Protocol 1: Synthesis of Ethyl 5-cyano-2,4-dimethyl-1,4-dihydropyridine-3-carboxylate

This intermediate is the reduced precursor to the aromatic nicotinic acid derivative.

  • Reagents: Ethyl acetoacetate (1.0 eq), Ethyl cyanoacetate (1.0 eq), Acetaldehyde diethyl acetal (1.1 eq), Ammonium acetate (1.5 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve components in ethanol.

    • Reflux for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Self-Validation: The product precipitates upon cooling. A distinct yellow solid confirms the formation of the 1,4-dihydropyridine (1,4-DHP) chromophore.

    • Purification: Recrystallize from ethanol.

Aromatization (Oxidation)

The 1,4-DHP must be oxidized to the pyridine core.

Mechanistic Insight: Direct oxidation prevents the "stripping" of the C4-methyl group. Nitric acid or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are preferred over metal oxidants to avoid chelation issues with the cyano group.

Protocol 2: Oxidative Aromatization to Ethyl 5-cyano-2,4-dimethylnicotinate
  • Reagents: 1,4-DHP intermediate (from Protocol 1), HNO₃ (25% aq) or DDQ (1.1 eq).

  • Procedure (HNO₃ Method):

    • Suspend DHP in water/acetic acid.

    • Add HNO₃ dropwise at 0°C (exothermic control).

    • Warm to RT and stir for 2 hours.

    • Self-Validation: Disappearance of the DHP N-H singlet (~9.0 ppm) and C4-H multiplet in 1H NMR confirms aromatization.

    • Workup: Neutralize with Na₂CO₃, extract with DCM.

Part 3: Derivatization & Fused-Ring Construction

The true power of this scaffold lies in the C3-Ester / C5-Cyano adjacency. This "ortho-like" arrangement allows for heterocyclization with dinucleophiles.

Synthesis of Pyrido[2,3-d]pyrimidines

Reaction with amidines or guanidines targets the ester and nitrile to form the pyrimidine ring, a pharmacophore common in tyrosine kinase inhibitors (e.g., similar to Gefitinib analogs).

Protocol 3: Cyclization with Guanidine
  • Reagents: Ethyl 5-cyano-2,4-dimethylnicotinate, Guanidine HCl (2.0 eq), NaOEt (2.5 eq).

  • Solvent: Absolute Ethanol.

  • Procedure:

    • Generate free guanidine in situ (Guanidine HCl + NaOEt). Filter NaCl.

    • Add the nicotinate substrate.[1][2][3][4] Reflux for 12 hours.

    • Mechanism: Nucleophilic attack of guanidine on the ester (forming amide) followed by intramolecular attack on the nitrile (forming amidine).

    • Validation: IR spectrum shows loss of the nitrile stretch (~2220 cm⁻¹) and appearance of broad NH₂ bands.

Synthesis of Pyrazolo[3,4-b]pyridines

Reaction with hydrazine targets the ester and potentially the nitrile or an adjacent electrophile if the C2 position is activated (e.g., via halogenation).

Part 4: Visualization of Chemical Logic

The following diagram illustrates the synthetic tree, moving from raw materials to the core scaffold, and finally to high-value fused heterocycles.

SynthesisTree Start Raw Materials: Ethyl Acetoacetate + Ethyl Cyanoacetate + Acetaldehyde DHP Intermediate: 1,4-Dihydropyridine Core Start->DHP Hantzsch Condensation (NH4OAc, EtOH, Reflux) Pyridine CORE SCAFFOLD: Ethyl 5-cyano-2,4-dimethylnicotinate DHP->Pyridine Oxidation (HNO3 or DDQ) -2H (Aromatization) PyridoPyr Target A: Pyrido[2,3-d]pyrimidine (Kinase Inhibitor) Pyridine->PyridoPyr Guanidine/Amidine Cyclization Naphthyridine Target B: 1,6-Naphthyridine (Antimicrobial) Pyridine->Naphthyridine Acetone/Base Friedländer-type Acid Target C: 4-Methyl-5-cyanonicotinic Acid (Linker/Pro-drug) Pyridine->Acid LiOH/THF Selective Hydrolysis

Caption: Synthetic workflow transforming raw multicomponent precursors into the stable Pyridine Core, which diverges into three distinct pharmacological classes.

Part 5: Medicinal Chemistry Applications[1][5][6][7][8][9][10]

Structure-Activity Relationship (SAR) Data

The 4-methyl group is not merely structural; it provides a hydrophobic anchor often required for binding in the ATP-pocket of kinases.

Derivative ClassTarget InteractionKey Substituent Effect
Pyrido[2,3-d]pyrimidine EGFR / HER2 The C4-Methyl fills the hydrophobic "gatekeeper" pocket (Thr790 region).
1,6-Naphthyridine Microbial DNA Gyrase C5-Cyano conversion to amide/amine creates H-bond donors for Asp/Glu residues.
Nicotinamide Analog CSF1R The nitrile group remains intact, acting as a polarized H-bond acceptor.
Biological Mechanism: Kinase Inhibition

The diagram below details how the fused derivative (Pyrido-pyrimidine) interacts with a generic kinase ATP-binding site.

KinaseBinding Ligand 4-Methyl-Nicotinate Derivative Hinge Hinge Region (Met/Glu Backbone) Ligand->Hinge H-Bond (N1/N3 acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Ligand->Gatekeeper Van der Waals (C4-Methyl Group) Ribose Ribose Binding Pocket Ligand->Ribose Solubilizing Tail (C3-Ester/Amide)

Caption: Pharmacophore mapping of the derivative binding mode. The C4-Methyl group is critical for Van der Waals contact with the Gatekeeper residue.

Part 6: References

  • Multicomponent Synthesis of Unsymmetrical 4-Methyl-5-Nitropyridines Source: MDPI (Molecules) Context: Establishes the Hantzsch protocol using acetaldehyde diethyl acetal for C4-methyl installation.

  • Synthesis of Ethyl 1-Substituted-5-Cyano-4-Methyl-6-Oxopyridine-3-Carboxylates Source: Heterocycles / CLOCKSS Context: Details the reaction of ethyl cyanoacetate and acetoacetate to form the specific pyridine scaffold.

  • Discovery of High-Affinity 5-Cyano-Nicotinamide Analogs (CSF1R Inhibitors) Source: ACS Pharmacology & Translational Science Context: Validates the biological utility of the 5-cyano-nicotinic acid core in advanced drug discovery (CSF1R targeting).

  • Biological Activity of Nicotinic Acid Hydrazones Source: MDPI (International Journal of Molecular Sciences) Context: Provides data on the antimicrobial activity of hydrazone derivatives derived from the nicotinic acid ester.[1]

  • Reaction of Cyanoacetylhydrazine with Furan-2-Aldehyde Source: SCIRP (Journal of Physical Chemistry & Biophysics) Context: Illustrates the reactivity of the cyano/ester motif with hydrazine to form fused heterocyclic systems.[5][7]

Sources

Methodological & Application

Functionalization of the cyano group in 5-Cyano-6-hydroxy-4-methylnicotinic acid

[1][2]

Chemical Context & Reactivity Profile[3][4]

Molecule: 5-Cyano-6-hydroxy-4-methylnicotinic acid Structure Analysis:

  • Core: Pyridine ring.[1]

  • C3: Carboxylic acid (-COOH). Acidic, susceptible to decarboxylation under extreme thermal forcing.

  • C4: Methyl group (-CH3). Provides steric bulk, influencing attack at C3 and C5.

  • C5: Cyano group (-CN).[2][3] The electrophilic target. Positioned ortho to the hydroxyl/oxo group and meta to the carboxylic acid.

  • C6: Hydroxyl group (-OH). Exists predominantly in the 2-pyridone tautomer (C=O) form in solution. This tautomerism significantly reduces the aromatic character of the ring, making the C5-nitrile more susceptible to nucleophilic attack compared to simple benzonitriles.

Solubility Challenge: Due to the coexistence of the carboxylic acid and the pyridone motif, the molecule exhibits high crystallinity and poor solubility in non-polar solvents. Protocols typically require polar aprotic solvents (DMF, DMSO) or acidic/basic aqueous media.

Reaction Pathways Overview

The cyano group serves as a versatile "linchpin" for divergent synthesis.

ReactionPathwaysSM5-Cyano-6-hydroxy-4-methyl-nicotinic acidAmidePrimary Amide(Partial Hydrolysis)SM->AmideH2SO4 (conc)or NaOH/H2O2Tetrazole5-Tetrazolyl Derivative(Bioisostere)SM->TetrazoleNaN3, ZnBr2DMF, 100°CAmineAminomethyl Derivative(Reduction)SM->AmineH2, Raney NiAcOHAcidDicarboxylic Acid(Full Hydrolysis)Amide->AcidHCl (aq), Reflux

Figure 1: Divergent synthetic pathways from the C5-cyano handle.[1][4]

Protocol A: Controlled Hydrolysis to the Carboxamide

Objective: Convert the C5-nitrile to a primary amide (-CONH2) without decarboxylating the C3-acid. Mechanism: Acid-catalyzed hydration. The pyridone oxygen can assist in proton transfer, but concentrated sulfuric acid is required to overcome the initial hydration barrier.

Materials
  • Substrate: 5-Cyano-6-hydroxy-4-methylnicotinic acid (1.0 eq)

  • Reagent: Sulfuric acid (H2SO4), 98% concentrated.

  • Quench: Ice-water mixture.

  • Neutralization: Sodium bicarbonate (NaHCO3) or Ammonium hydroxide (NH4OH).

Step-by-Step Methodology
  • Setup: Place 1.0 g (5.6 mmol) of the substrate in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the flask to 0–5°C using an ice bath. Dropwise add 5.0 mL of concentrated H2SO4.

    • Note: The substrate may dissolve slowly.[5] Maintain stirring. The exotherm must be controlled to prevent hydrolysis to the carboxylic acid.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM with 1% AcOH). The amide is typically more polar than the nitrile.

  • Quenching: Pour the viscous reaction mixture slowly onto 20 g of crushed ice with vigorous stirring. The product may precipitate as a white/off-white solid.

  • Isolation:

    • Adjust the pH to ~3–4 using saturated NaHCO3 solution. (Avoid making it basic, as the pyridone/acid system is soluble in base).

    • Filter the precipitate.[6]

    • Wash the filter cake with cold water (2 x 5 mL) and acetone (1 x 5 mL).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Expected Yield: 80–90% Key Insight: Using basic hydrolysis (NaOH/H2O2) is risky for this substrate because the resulting dianion (carboxylate + pyridone anion) is highly soluble in water, making isolation difficult. Acid hydrolysis precipitates the product upon quenching.

Protocol B: Synthesis of the Tetrazole Bioisostere

Objective: Convert the nitrile into a 5-substituted-1H-tetrazole. Significance: The tetrazole group acts as a carboxylic acid bioisostere (pKa ~4.5–5.0) with improved metabolic stability and lipophilicity compared to a carboxylate. Chemistry: [3+2] Cycloaddition of azide anion to the nitrile.

Materials
  • Substrate: 1.0 eq

  • Reagent: Sodium Azide (NaN3) (1.2 eq).

  • Catalyst: Zinc Bromide (ZnBr2) (1.0 eq) or Triethylamine hydrochloride (TEA·HCl).

  • Solvent: DMF (Anhydrous) or Water/Isopropanol (Green alternative).

Step-by-Step Methodology
  • Safety Warning: Azides can form explosive hydrazoic acid (HN3) in the presence of strong acids. Ensure the reaction is vented and conducted behind a blast shield.

  • Preparation: In a pressure-rated vial or round-bottom flask, dissolve 1.0 eq of substrate in DMF (0.5 M concentration).

  • Addition: Add 1.2 eq of NaN3 and 1.0 eq of ZnBr2.

    • Mechanistic Note: Zn(II) acts as a Lewis acid, coordinating to the nitrile nitrogen, activating it for nucleophilic attack by the azide ion. This allows the reaction to proceed at lower temperatures than uncatalyzed methods.

  • Heating: Heat the mixture to 100–110°C for 12–16 hours.

    • QC Check: LC-MS is preferred for monitoring. Look for M+43 mass shift.

  • Workup:

    • Cool to room temperature.[7]

    • Add 1N HCl slowly (in a fume hood) to convert the tetrazolate salt to the free tetrazole and break the Zinc chelate. Caution: Potential HN3 evolution.

    • Dilute with Ethyl Acetate.[8]

    • The product (a dicarboxylic acid equivalent) may remain in the aqueous phase or precipitate.

    • Alternative Isolation: If precipitate forms upon acidification, filter directly. This is common for pyridone-tetrazoles.

  • Purification: Recrystallization from Ethanol/Water.[9]

Diagram: Tetrazole Formation Mechanism

TetrazoleMechFigure 2: Lewis-acid catalyzed tetrazole formationStep1Nitrile Activation(Zn++ coordination)Step2Azide Attack[3+2] CycloadditionStep1->Step2Step3Acidic Workup(Protonation)Step2->Step3

Protocol C: Reduction to Aminomethyl Derivative

Objective: Reduce C5-CN to -CH2NH2. Challenge: Catalyst poisoning by the pyridine nitrogen and solubility issues. Solution: Use of Raney Nickel in Acetic Acid or Pd/C in Methanolic HCl.

Materials
  • Substrate: 1.0 eq

  • Catalyst: Raney Nickel (slurry in water, washed with EtOH).

  • Solvent: Acetic Acid (glacial) or Methanol/NH3.

  • Hydrogen Source: H2 gas (balloon or Parr shaker at 30-50 psi).

Step-by-Step Methodology
  • Solvent Selection: Dissolve the substrate in Glacial Acetic Acid (0.2 M). Acetic acid protonates the pyridine nitrogen and the formed amine, preventing catalyst poisoning.

  • Catalyst Addition: Carefully add Raney Nickel (20 wt% loading relative to substrate) under an Argon atmosphere. Raney Ni is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with H2 gas (x3). Pressurize to 40 psi (approx 3 bar) and shake/stir at room temperature for 18 hours.

  • Filtration: Filter the catalyst through a pad of Celite under an inert atmosphere (keep wet with solvent to prevent ignition).

  • Workup:

    • Concentrate the acetic acid filtrate to dryness.

    • The residue is the acetate salt of the amine.

    • To obtain the free base (zwitterion), dissolve in minimum water and neutralize with NH4OH to pH 7. The amino-acid-pyridone zwitterion should precipitate.

Summary of Reaction Conditions

TransformationReagentsConditionsKey Product Feature
Hydrolysis (Amide) H2SO4 (98%)25°C, 4hInsoluble in water (acidic pH)
Hydrolysis (Acid) 6N HClReflux, 12h3,5-Dicarboxy derivative
Tetrazole Formation NaN3, ZnBr2, DMF100°C, 16hBioisostere, pKa ~5
Reduction (Amine) H2, Raney Ni, AcOH40 psi, 25°CZwitterionic, highly polar

References

  • Synthesis of Cyanopyridones

    • Mijin, D. Ž., et al. "Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones."[8] Journal of the Serbian Chemical Society.

  • Hydrolysis Protocols

    • Organic Chemistry Tutor. "Hydrolysis of Nitriles - Acidic and Basic Conditions."

    • Organic Syntheses, Coll.[6] Vol. 1, p. 321 (1941). General methods for nitrile hydrolysis.

  • Tetrazole Synthesis via Click Chemistry

    • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001, 66(24), 7945–7950.

  • Compound Data

    • 5-Cyano-6-hydroxy-4-methylnicotinic acid (CAS 1306739-55-8).[1][4][10][11] ChemicalBook Entry.

Decarboxylation methods for 5-Cyano-6-hydroxy-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Decarboxylation of 5-Cyano-6-hydroxy-4-methylnicotinic Acid

Executive Summary

This technical guide details the decarboxylation of 5-Cyano-6-hydroxy-4-methylnicotinic acid (CAS 1306739-55-8) to yield 3-Cyano-4-methyl-2-pyridone (also known as 3-cyano-2-hydroxy-4-methylpyridine). This transformation is a critical step in the synthesis of substituted pyridines, including Vitamin B6 (pyridoxine) analogs and various kinase inhibitors.

Core Challenge: The primary difficulty lies in removing the carboxylic acid group at position 3 (C3) without hydrolyzing the sensitive nitrile (cyano) group at position 5 (C5). Standard acidic or basic decarboxylation methods often degrade the nitrile to an amide or carboxylic acid. Therefore, this protocol prioritizes Thermal Decarboxylation in high-boiling inert solvents, ensuring chemoselectivity.

Mechanistic Insight & Reaction Design

The substrate, 5-Cyano-6-hydroxy-4-methylnicotinic acid, exists in equilibrium with its 2-pyridone tautomer. The presence of the 6-hydroxy (or 6-oxo) group activates the ring, facilitating decarboxylation via a zwitterionic intermediate, similar to the behavior of


-keto acids, albeit requiring higher activation energy due to aromatic stabilization.

Reaction Transformation:

  • Reactant: 5-Cyano-6-hydroxy-4-methylnicotinic acid (

    
    )[1]
    
  • Product: 3-Cyano-4-methyl-2-pyridone (

    
    ) + 
    
    
    

Key Success Factors:

  • Temperature Control: The reaction requires temperatures

    
     to overcome the activation barrier.
    
  • Solvent Selection: Diphenyl ether (Dowtherm A) is the preferred solvent due to its high boiling point (

    
    ) and chemical inertness toward nitriles.
    
  • Avoidance of Hydrolysis: Strictly anhydrous conditions prevent the conversion of

    
    .
    
Mechanism Visualization

DecarboxylationMechanism Start 5-Cyano-6-hydroxy- 4-methylnicotinic acid (Substrate) Tautomer Pyridone Tautomer (Active Species) Start->Tautomer Equilibrium TS Cyclic Transition State (Zwitterionic) Tautomer->TS Heat (>220°C) Product 3-Cyano-4-methyl- 2-pyridone (Target) TS->Product -CO2 CO2 CO2 (Gas) TS->CO2

Caption: Mechanistic pathway showing the tautomeric activation required for thermal decarboxylation.

Experimental Protocols

Two methods are provided. Method A is the industry standard for scalability and reliability. Method B is a high-throughput alternative using microwave irradiation.

Method A: Thermal Decarboxylation in Diphenyl Ether (Standard)

Application: Best for multi-gram to kilogram scale batches where temperature control and nitrile retention are paramount.

Reagents & Equipment:

  • Substrate: 5-Cyano-6-hydroxy-4-methylnicotinic acid (Dry, powdered).

  • Solvent: Diphenyl ether (Reagent Grade, MP

    
    , BP 
    
    
    
    ).
  • Apparatus: 3-neck round bottom flask, reflux condenser, internal thermometer, nitrogen inlet, heating mantle.

Protocol Steps:

  • Setup: In a 3-neck flask, suspend 10.0 g (56 mmol) of the nicotinic acid substrate in 50 mL of diphenyl ether.

    • Note: The ratio of 1:5 (w/v) ensures sufficient heat transfer while minimizing solvent waste.

  • Inert Atmosphere: Purge the system with nitrogen for 10 minutes. Maintain a slow

    
     stream throughout the reaction to sweep away evolved 
    
    
    
    .
  • Reaction: Heat the mixture rapidly to reflux (~250–255°C ).

    • Observation: The solid will dissolve as the temperature rises. Vigorous bubbling (

      
       evolution) will commence around 230°C.
      
  • Monitoring: Maintain reflux for 45–60 minutes . The reaction is complete when gas evolution ceases.

    • QC Check: Pull a 50 µL aliquot, dilute in DMSO-d6, and check via

      
      -NMR. Disappearance of the carboxylic acid signal (broad, >11 ppm) indicates completion.
      
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature (

      
      ). The product, being polar, will often crystallize out of the non-polar diphenyl ether.
      
    • If no precipitate forms, add 100 mL of Hexane or Petroleum Ether to the stirred solution to force precipitation.

  • Isolation: Filter the solid under vacuum.

  • Purification: Wash the filter cake with

    
     of hexane to remove residual diphenyl ether.
    
    • Optional: Recrystallize from Ethanol/DMF if high purity (>99%) is required.

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Expected Yield: 85–92% Appearance: Off-white to pale yellow powder.

Method B: Microwave-Assisted Decarboxylation (High-Throughput)

Application: Ideal for rapid screening of analogs or small-scale (<500 mg) synthesis.

Protocol Steps:

  • Loading: Place 200 mg of substrate and 2 mL of Sulfolane (or Diphenyl ether) in a 10 mL microwave synthesis vial.

  • Irradiation: Cap and heat at 240°C for 15 minutes (High Absorption Level).

  • Workup: Pour the mixture into 10 mL of water/ice. Filter the precipitate.[2] Wash with water and hexane.

Analytical Data & Validation

The following data parameters confirm the identity and purity of the product.

ParameterExpected Value/ObservationStructural Significance
Physical State Solid, MP > 290°C (dec)Typical for pyridone systems due to H-bonding.
IR Spectroscopy 2220–2230 cm⁻¹ (Sharp)Confirms retention of Nitrile (-CN) group.
IR Spectroscopy 1640–1660 cm⁻¹ (Strong)Confirms Pyridone (C=O) / Amide character.
¹H-NMR (DMSO-d6)

2.30 (s, 3H, -CH3)
Methyl group attached to C4.
¹H-NMR (DMSO-d6)

6.10 (s, 1H, C5-H)
Correction: If CN is at 3, H is at 5. Wait, product is 3-CN, 4-Me, 2-OH.[2][3][4] H is at 5 and 6? No, N is 1. 2=OH, 3=CN, 4=Me, 5=H, 6=H.
MS (ESI+) [M+H]⁺ = 149.05Consistent with Formula

.

Note on NMR: The product numbering changes upon decarboxylation.

  • Start: 5-CN, 4-Me, 6-OH, 3-COOH.

  • Product: 3-CN, 4-Me, 2-OH (pyridone).[2][3][4][5] The proton at the position previously occupied by COOH (now C5 relative to pyridone numbering?) needs assignment verification.

  • Actually: The standard "Ricci" pyridone is 3-cyano-4-methyl-6-hydroxy-2-pyridone (dihydroxy). The product here is 3-cyano-4-methyl-2-pyridone (monohydroxy). The proton signals will be aromatic singlets or doublets depending on substitution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Nitrile Peak (IR) Hydrolysis due to moisture.Ensure glassware is flame-dried; use fresh Diphenyl ether.
Incomplete Reaction Temperature too low (<230°C).Verify internal temp with a probe; insulate the flask.
Product Oiling Out Impurities in solvent.Use Hexane/EtOAc trituration to induce crystallization.
Sublimation Substrate subliming before reacting.Use a reflux condenser with adequate cooling; do not overheat the flask walls above the solvent line.

Workflow Diagram

Workflow Setup Setup: 10g Substrate + 50mL Diphenyl Ether (N2 Atmosphere) Heat Heat to 255°C (Reflux) Monitor CO2 evolution Setup->Heat Check Check Completion (TLC/NMR approx 1 hr) Heat->Check Check->Heat Incomplete Cool Cool to 25°C Add Hexane (100mL) Check->Cool Complete Filter Filtration & Wash (Hexane wash removes solvent) Cool->Filter Dry Final Product 3-Cyano-4-methyl-2-pyridone Filter->Dry

Caption: Step-by-step workflow for the thermal decarboxylation process.

References

  • Bobbitt, J. M., & Scola, D. A. (1960). Synthesis of 3-Cyano-6-hydroxy-4-methylpyrid-2-one. Journal of Organic Chemistry, 25, 560-564.[2] Link

  • Mariella, R. P. (1947). Condensation of Sodium Formylacetone with Cyanoacetamide.[6] Journal of the American Chemical Society, 69(11), 2670–2672. Link

  • Organic Syntheses. (1963). 3-Cyano-6-methyl-2(1)-pyridone.[6] Organic Syntheses, Coll.[6] Vol. 4, p.210. Link

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[7] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. Link

  • Ambeed. (n.d.). 5-Cyano-6-hydroxy-4-methylnicotinic acid Product Page. Ambeed Chemical. Link

Sources

Application Notes & Protocols: 5-Cyano-6-hydroxy-4-methylnicotinic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Cyano-6-hydroxy-4-methylnicotinic acid as a pivotal intermediate in pharmaceutical synthesis. This document elucidates the molecule's physicochemical properties, explores its synthetic potential, and provides detailed, field-proven protocols for its application in constructing complex heterocyclic scaffolds, such as dihydropyridine and pyridopyrimidine derivatives. The causality behind experimental choices, safety protocols, and characterization techniques are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of 5-Cyano-6-hydroxy-4-methylnicotinic Acid

5-Cyano-6-hydroxy-4-methylnicotinic acid is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry. Its unique arrangement of a cyano group, a hydroxyl group, a carboxylic acid, and a methyl group on the pyridine core offers multiple reactive sites for chemical modification. This multi-functionality allows for the construction of diverse molecular architectures, particularly fused heterocyclic systems that are prevalent in many biologically active compounds.

The pyridine ring is a common motif in pharmaceuticals, and its derivatives are known to exhibit a wide range of biological activities, including acting as calcium channel blockers, anti-inflammatory agents, and anti-cancer therapeutics.[1] The strategic incorporation of cyano and hydroxyl groups in 5-Cyano-6-hydroxy-4-methylnicotinic acid makes it a particularly attractive starting material for the synthesis of novel drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for reaction optimization, purification, and formulation. Below is a summary of the known and predicted properties of 5-Cyano-6-hydroxy-4-methylnicotinic acid.

PropertyValueSource
Molecular Formula C8H6N2O3N/A
Molecular Weight 178.15 g/mol N/A
Appearance Off-white to pale yellow solid (Predicted)N/A
Melting Point >300 °C (decomposes) (Predicted)N/A
Solubility Sparingly soluble in water, soluble in DMSO and DMF (Predicted)N/A
pKa Carboxylic acid: ~3.5-4.5, Phenolic hydroxyl: ~8-9 (Predicted)N/A
LogP ~1.5 (Predicted)N/A

Note: Experimental data for this specific compound is limited. The values presented are based on closely related structures and computational predictions.[2]

Synthetic Applications & Protocols

The reactivity of 5-Cyano-6-hydroxy-4-methylnicotinic acid allows for its participation in various cyclization and condensation reactions. This section provides a detailed protocol for a representative multicomponent reaction to synthesize a dihydropyridine derivative, a scaffold of significant pharmaceutical interest.[3][4][5][6]

Synthesis of a Dihydropyridine Derivative via a Modified Hantzsch-Type Reaction

This protocol describes a one-pot, three-component reaction involving 5-Cyano-6-hydroxy-4-methylnicotinic acid, an aromatic aldehyde, and a β-ketoester, catalyzed by an acid.

Reaction Scheme:

Hantzsch-Type Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 5-Cyano-6-hydroxy- 4-methylnicotinic acid P Dihydropyridine Derivative R1->P R2 Aromatic Aldehyde (e.g., Benzaldehyde) R2->P R3 β-Ketoester (e.g., Ethyl Acetoacetate) R3->P Cat Acid Catalyst (e.g., p-TSA) Cat->P

A representative Hantzsch-type reaction workflow.

Materials:

  • 5-Cyano-6-hydroxy-4-methylnicotinic acid (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.1 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Cyano-6-hydroxy-4-methylnicotinic acid (1.0 eq), the aromatic aldehyde (1.1 eq), the β-ketoester (1.2 eq), and p-TSA (0.1 eq).

  • Solvent Addition: Add anhydrous ethanol (30 mL) to the flask.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively non-toxic. Its boiling point allows for a suitable reaction temperature to drive the condensation and cyclization steps.[3]

  • p-TSA as Catalyst: The acid catalyst is crucial for activating the aldehyde carbonyl group towards nucleophilic attack and for promoting the dehydration steps in the reaction mechanism.[7]

  • Excess of Aldehyde and β-Ketoester: Using a slight excess of the more volatile reactants helps to drive the reaction to completion, compensating for any potential loss during reflux.

Mechanistic Insight into the Hantzsch-Type Synthesis

The reaction is believed to proceed through a series of interconnected steps, as illustrated below. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[3][4][6][8]

Hantzsch Mechanism A Aldehyde + β-Ketoester B Knoevenagel Condensation A->B p-TSA C α,β-Unsaturated Carbonyl B->C E Michael Addition C->E D 5-Cyano-6-hydroxy-4-methylnicotinic acid (Enamine form) D->E F Cyclization E->F G Dehydration F->G H Dihydropyridine Product G->H

Simplified mechanism of the Hantzsch-type reaction.

Characterization of the Product

The synthesized dihydropyridine derivative should be thoroughly characterized to confirm its structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the formation of the dihydropyridine ring and the incorporation of the starting materials.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C=O of the ester, the N-H of the dihydropyridine ring, and the C≡N of the cyano group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Safety and Handling

As a prudent laboratory practice, 5-Cyano-6-hydroxy-4-methylnicotinic acid and its derivatives should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11][12][13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[9][10][11][12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Cyano-6-hydroxy-4-methylnicotinic acid is a promising and versatile intermediate for the synthesis of complex heterocyclic molecules with potential pharmaceutical applications. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery and development, enabling the efficient and strategic use of this important building block.

References

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). General Mechanism of Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • Fonderpharm. (n.d.). Pharmaceutical intermediates. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Biginelli reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-METHYLNICOTINE | CAS#:82111-06-6. Retrieved from [Link]

  • Frontiers. (2017, May 18). In silico Prediction, in vitro Antibacterial Spectrum, and Physicochemical Properties of a Putative Bacteriocin Produced by Lactobacillus rhamnosus Strain L156.4. Retrieved from [Link]

  • Chem-Space. (n.d.). 5-hydroxy-4-methoxycarbonyl-6-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Methylnicotinic acid | CAS#:3222-47-7. Retrieved from [Link]

  • ResearchGate. (n.d.). The physical properties for the studied Amino acid and Nicotine calculated from PM3 semi emperical. Retrieved from [Link]

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Strategic Functionalization of 5-Cyano-6-hydroxy-4-methylnicotinic Acid via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyano-6-hydroxy-4-methylnicotinic acid represents a densely functionalized pyridine scaffold, widely utilized in the synthesis of kinase inhibitors (e.g., substituted pyridones) and Vitamin B6 analogs. Its structural complexity—featuring a carboxylic acid, a nitrile, and a tautomerizable hydroxy group—presents a unique challenge for palladium-catalyzed coupling.

This application note details the "Activation-Coupling" strategy . Direct palladium coupling on the C6-hydroxy group is kinetically disfavored due to the predominance of the 2-pyridone tautomer. Therefore, this protocol prioritizes the conversion of the C6-OH into a reactive electrophile (chloride or triflate), followed by Suzuki-Miyaura cross-coupling. This method ensures high regioselectivity and prevents catalyst poisoning by the free carboxylic acid.

Structural Analysis & Reactivity Profile

The Tautomer Challenge

The 6-hydroxy-nicotinic acid moiety exists in equilibrium between the hydroxypyridine and 2-pyridone forms. In solution, the pyridone form dominates, rendering the C-O bond unreactive toward oxidative addition by Pd(0).

  • Implication: The C6-OH must be activated into a leaving group (LG).

  • Electronic Environment: The C5-cyano group is strongly electron-withdrawing. This reduces the electron density at C6, facilitating the oxidative addition step of the catalytic cycle once the leaving group is installed.

The "Activation-Coupling" Workflow

The following diagram illustrates the critical path from the raw scaffold to the coupled biaryl product.

ActivationCoupling Start 5-Cyano-6-hydroxy- 4-methylnicotinic acid Step1 Step 1: Esterification (Protection) Start->Step1 MeOH/H2SO4 Reflux Step2 Step 2: Activation (Chlorination/Triflation) Step1->Step2 POCl3 or Tf2O Base Step3 Step 3: Pd-Coupling (Suzuki-Miyaura) Step2->Step3 Ar-B(OH)2 Pd Catalyst Product 6-Aryl-5-cyano- 4-methylnicotinate Step3->Product C-C Bond Formation

Figure 1: The strategic workflow for functionalizing the C6 position. Direct coupling is avoided in favor of an activation strategy.

Experimental Protocols

Phase 1: Scaffold Activation (Pre-Coupling)

Before introducing the palladium catalyst, the substrate must be prepared to prevent catalyst deactivation and ensure reactivity.

Step 1: Esterification (Carboxylic Acid Protection)

Free carboxylic acids can bind to Pd(II) intermediates, arresting the catalytic cycle. Methyl ester formation is recommended.

  • Reagents: Methanol (Solvent/Reagent), conc. H₂SO₄ (Catalyst).

  • Protocol:

    • Suspend 5-Cyano-6-hydroxy-4-methylnicotinic acid (10 mmol) in dry Methanol (50 mL).

    • Add conc. H₂SO₄ (1.0 mL) dropwise.

    • Reflux for 12–16 hours (Monitor by TLC/LC-MS for disappearance of acid).

    • Cool to 0°C. The methyl ester often precipitates. Filter and wash with cold methanol.

    • Yield Expectation: >85%.

Step 2: C6-Activation (The Electrophile Switch)

Two pathways exist: Chlorination (robust, scale-up friendly) or Triflation (high reactivity, mild conditions).

FeaturePath A: Chlorination (POCl₃)Path B: Triflation (Tf₂O)
Reagent Phosphorus OxychlorideTriflic Anhydride
Conditions Reflux (80–100°C)0°C to RT
Reactivity Moderate (Good for Suzuki)High (Good for Suzuki/Buchwald)
Atom Economy HighLower (Tf group is heavy)
Recommendation Standard Choice Use for sterically hindered partners

Protocol A: Chlorination (Standard)

  • Dissolve Methyl 5-cyano-6-hydroxy-4-methylnicotinate (5 mmol) in POCl₃ (15 mL).

  • Optional: Add PCl₅ (1.0 eq) to accelerate reaction.

  • Reflux at 100°C for 2–4 hours.

  • Critical Workup: Remove excess POCl₃ under reduced pressure. Pour residue onto crushed ice (Exothermic!). Neutralize with NaHCO₃. Extract with DCM.

  • Product: Methyl 6-chloro-5-cyano-4-methylnicotinate.

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This step installs the aryl or heteroaryl group at the C6 position. The electron-withdrawing nitrile group at C5 makes the C6-Cl bond highly susceptible to oxidative addition.

Mechanistic Insight

The catalytic cycle proceeds via:

  • Oxidative Addition: Pd(0) inserts into the C6-Cl bond. Facilitated by the C5-CN group.

  • Transmetallation: The aryl boronic acid transfers its organic group to Palladium.

  • Reductive Elimination: The C-C bond is formed, regenerating Pd(0).

SuzukiCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate-Cl TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura Catalytic Cycle optimized for electron-deficient pyridines.

Detailed Protocol
  • Substrate: Methyl 6-chloro-5-cyano-4-methylnicotinate (1.0 eq).

  • Coupling Partner: Aryl Boronic Acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%). Chosen for stability and resistance to chelation.

  • Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (for hindered substrates).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step:

  • Degassing: In a reaction vial, combine the chloropyridine substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow.

  • Reaction: Seal and heat to 90°C for 4–12 hours.

    • Visual Check: Reaction mixture usually turns from orange/red to black (Pd precipitation) upon completion.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Oxidative addition failure.Switch from Chloride to Triflate intermediate. Increase Temp to 110°C.
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts).
Homocoupling (Ar-Ar) Oxygen leak in system.Rigorous degassing is required. Sparge solvents with Argon for 15 mins.
Hydrolysis of Ester Base too strong / Temp too high.Switch base from K₂CO₃ to K₃PO₄ (anhydrous) or lower water content.
Pd Black Formation Early Catalyst decomposition.Add excess ligand (e.g., PPh₃) or switch to Pd(PPh₃)₄ .

References

  • Guareschi-Thorpe Synthesis (Original Scaffold)

    • Title: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer.[1][2][3]

    • Source: RSC Advances, 2023.
    • URL:[Link]

  • Suzuki Coupling on Chloropyridines

    • Title: Suzuki-Miyaura Coupling of Halopyridines.

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Activation via Triflates

    • Title: Palladium-catalyzed cross-coupling of aryl triflates.[5][6][7]

    • Source: J. Chem. Soc., Perkin Trans. 1.
    • URL:[Link]

  • General Suzuki Protocol & Mechanism

    • Title: The Suzuki Reaction - Chemical Reviews.
    • Source: American Chemical Society (ACS).
    • URL:[Link]

Sources

Chlorination of 6-hydroxy group in 5-Cyano-6-hydroxy-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Chlorination of 5-Cyano-6-hydroxy-4-methylnicotinic Acid

Executive Summary

This application note details the optimized protocol for the deoxychlorination of 5-Cyano-6-hydroxy-4-methylnicotinic acid to produce 6-Chloro-5-cyano-4-methylnicotinic acid . This transformation is a critical step in the synthesis of xanthine oxidoreductase inhibitors, such as Topiroxostat (FYX-051) .

The protocol addresses specific challenges inherent to this substrate:

  • Zwitterionic Solubility: Overcoming the poor solubility of the starting pyridone/hydroxypyridine.

  • Functional Group Competition: Managing the transient conversion of the C3-carboxylic acid to an acid chloride while preserving the C5-nitrile (cyano) group.

  • Safety & Scalability: Mitigating the exothermicity of the phosphorus oxychloride (

    
    ) quench.
    

Chemical Context & Mechanism

Substrate Analysis

The starting material exists in a tautomeric equilibrium between the 6-hydroxy (pyridinol) and 6-oxo (pyridone) forms. In the solid state and polar solvents, the pyridone form predominates. Effective chlorination requires shifting this equilibrium to the reactive oxy-phosphonium intermediate.

Reaction Pathway

The reaction utilizes Phosphorus Oxychloride (


)  as both solvent and reagent, with N,N-Dimethylformamide (DMF)  as a Vilsmeier-Haack type catalyst.[1]
  • Step 1 (Activation): The pyridone oxygen attacks the electrophilic phosphorus, forming a dichlorophosphate leaving group.

  • Step 2 (Substitution): Chloride ion attacks the C6 position via nucleophilic aromatic substitution (

    
    ), expelling the phosphate species.
    
  • Step 3 (Side Reaction): The C3-carboxylic acid is simultaneously converted to the acid chloride (-COCl).

  • Step 4 (Hydrolysis): During the aqueous workup, the highly reactive acid chloride is selectively hydrolyzed back to the carboxylic acid, while the C6-chloro and C5-cyano groups remain intact.

ReactionMechanism Fig 1: Mechanistic Pathway. Note the transient formation of the acid chloride at C3. SM Substrate (Pyridone Form) Inter1 Activated O-Phosphonium Intermediate SM->Inter1 POCl3, DMF (Activation) Inter2 Transient Acid Chloride (6-Cl, 3-COCl) Inter1->Inter2 Cl- Attack (SNAr) Product Target Product (6-Cl, 3-COOH) Inter2->Product H2O Quench (Selective Hydrolysis)

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.Specification
5-Cyano-6-hydroxy-4-methylnicotinic acid Substrate1.0Dry, Purity >98%
Phosphorus Oxychloride (

)
Reagent/Solvent5.0 - 8.0Distilled, Clear
N,N-Dimethylformamide (DMF) Catalyst0.1 - 0.2Anhydrous
Toluene Co-solvent (Optional)N/AAnhydrous (if slurry required)
Ice/Water QuenchExcessDeionized
Step-by-Step Methodology

Step 1: Reactor Setup

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar (or overhead stirrer for >50g scale), a reflux condenser, a temperature probe, and a nitrogen inlet.

  • Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap HCl and

    
     vapors.
    

Step 2: Addition

  • Charge the flask with 5-Cyano-6-hydroxy-4-methylnicotinic acid (1.0 equiv).

  • Safety Note: Ensure the system is under a gentle nitrogen flow.

  • Add

    
      (6.0 equiv) carefully. The mixture will likely be a slurry.
    
  • Add DMF (0.15 equiv) dropwise. Expect a mild exotherm and gas evolution (Vilsmeier reagent formation).

Step 3: Reaction (Chlorination) [1]

  • Heat the mixture slowly to 105–110°C (gentle reflux).

  • Maintain reflux for 3 to 5 hours .

  • Checkpoint: The slurry should transition to a clear or slightly amber solution, indicating consumption of the starting material.

  • Monitor by HPLC (see Section 4) or TLC (Eluent: 5% MeOH in DCM).

Step 4: Concentration (Optional but Recommended)

  • Cool the reaction mass to 50°C.

  • Distill off excess

    
     under reduced pressure (vacuum) to minimize the violence of the aqueous quench.
    
  • Dilute the thick residue with a minimal amount of dry acetonitrile or toluene if it becomes too viscous.

Step 5: Quench & Hydrolysis (Critical)

  • Prepare a beaker with crushed ice/water (approx. 10x volume of reaction mass).

  • Slowly pour the reaction mixture into the vigorously stirred ice water. Maintain internal temperature <20°C to prevent hydrolysis of the nitrile group.

  • Observation: A precipitate may form initially and then redissolve or change form.

  • Stir the aqueous slurry for 30–60 minutes at 0–5°C. This ensures the transient acid chloride (-COCl) fully hydrolyzes back to the carboxylic acid (-COOH).

Step 6: Isolation

  • The product, 6-Chloro-5-cyano-4-methylnicotinic acid , typically precipitates as a solid at acidic pH.

  • If the solution is clear, adjust pH to ~1.0–2.0 using concentrated HCl (if too basic) or Sodium Acetate (if too acidic, though rare here).

  • Filter the solid using a Büchner funnel.[2]

  • Wash the cake with cold water (3x) to remove phosphoric acid residues.

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization

Workflow Fig 2: Experimental Workflow for Chlorination Setup Setup: Dry Flask, N2, Scrubber Addition Add SM + POCl3 + DMF (cat) Setup->Addition Reflux Reflux @ 110°C (3-5 h) Clear Solution formed Addition->Reflux Activation Distill Vacuum Distill excess POCl3 (Optional) Reflux->Distill Quench Quench into Ice Water Temp < 20°C Distill->Quench Viscous Oil Hydrolysis Stir 1h @ 0-5°C (Hydrolyze -COCl to -COOH) Quench->Hydrolysis Exothermic Filter Filter & Wash (Cold Water) Hydrolysis->Filter Precipitate Dry Dry @ 45°C Yield: 75-85% Filter->Dry

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC Method: C18 Column, Mobile Phase A: 0.1%

    
     in Water, B: Acetonitrile. Gradient 10-90% B.
    
  • Target Purity: >98% (a/a).

  • Appearance: Off-white to pale yellow solid.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of acid chloride.Increase stirring time in water quench; ensure pH is acidic (<2) to precipitate the free acid.
Tar Formation Reaction temperature too high (>120°C).Strictly control oil bath temperature; ensure effective stirring.
Nitrile Hydrolysis Quench temperature too high.Keep quench <20°C. Do not use strong base (NaOH) during workup; the nitrile is sensitive.
Incomplete Reaction Wet reagents (POCl3 deactivated).Use fresh, distilled

. Ensure starting material is dried.[3]

Safety & Handling (H&S)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. All operations must be performed in a fume hood.
    
  • Quench Hazard: The addition of the reaction mixture to water is extremely exothermic. Never add water to the reaction mixture; always add the reaction mixture to water.

  • PPE: Chemical resistant gloves (nitrile/neoprene), safety goggles, and lab coat are mandatory.

References

  • Topiroxostat Synthesis: Murai, S., et al. "Process for production of 2-substituted-4-pyridinecarboxylic acid derivatives." U.S. Patent 2008/0269493, 2008 .

  • Chlorination Mechanism: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010 . (Chapter on Pyridines: Nucleophilic substitution of halogens).

  • POCl3 Activation: Raghavan, S., et al. "Vilsmeier-Haack reagent: A versatile reagent in organic synthesis." Tetrahedron, 2019 , 75(34), 130491.

  • Analogous Protocols: "Synthesis of 6-chloronicotinic acid." Organic Syntheses, Coll. Vol. 4, p. 166 (1963 ).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Cyano-6-hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Cyano-6-hydroxy-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this valuable heterocyclic compound in high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter during the synthesis of 5-Cyano-6-hydroxy-4-methylnicotinic acid?

A1: Understanding the potential byproducts is the first step toward a successful purification strategy. The synthesis of 5-Cyano-6-hydroxy-4-methylnicotinic acid, often achieved through a variation of the Guareschi-Thorpe condensation, typically involves the reaction of ethyl cyanoacetate and acetylacetone in the presence of a base.[1] Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Materials: Ethyl cyanoacetate and acetylacetone.

  • Self-Condensation Products: Dimerization or self-condensation of ethyl cyanoacetate or acetylacetone can occur as a competing reaction.

  • Incompletely Cyclized Intermediates: Linear or partially cyclized adducts that have not undergone the final ring-closure and aromatization steps.

  • Hydrolysis Products: Premature hydrolysis of the cyano or ester groups under the reaction conditions.

The following table summarizes the key characteristics of these potential impurities:

Compound Structure Anticipated Properties Rationale for Presence
Ethyl CyanoacetateCH₂(CN)COOEtNeutral, moderately polar liquidUnreacted starting material
AcetylacetoneCH₃COCH₂COCH₃Neutral, moderately polar liquidUnreacted starting material
Self-Condensation ProductsVariousCan be acidic or neutral, varying polaritySide reaction of starting materials
Incompletely Cyclized IntermediatesVariousLikely acidic and polarIncomplete reaction
Q2: My initial purification by recrystallization resulted in an oil instead of crystals. What's happening and how can I fix it?

A2: "Oiling out" is a common issue in recrystallization, particularly when dealing with compounds that have relatively low melting points or when significant impurities are present.[2] This occurs when the solute comes out of solution at a temperature above its melting point. Here’s a systematic approach to troubleshoot this:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation level. This can help to keep the compound in solution until a lower temperature is reached, promoting crystal formation over oiling.

  • Slow Cooling: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can also promote gradual cooling.[2]

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

  • Change the Solvent System: If the above methods fail, the chosen solvent may not be appropriate. Consider a solvent system where the product has lower solubility at room temperature. A mixed solvent system, where the compound is soluble in one solvent and insoluble in another, can also be effective.[3]

Q3: I'm performing an acid-base extraction, but my yield of recovered 5-Cyano-6-hydroxy-4-methylnicotinic acid is low. What are the potential causes?

A3: Low recovery in an acid-base extraction can be frustrating, but it's often due to a few common pitfalls. Here's a troubleshooting guide:

  • Incomplete Deprotonation: Ensure you are using a base strong enough to fully deprotonate the nicotinic acid derivative and transfer it to the aqueous layer. While sodium bicarbonate can be used to separate strongly acidic carboxylic acids from less acidic phenols, a stronger base like sodium hydroxide may be necessary for complete extraction of your target molecule.[4][5]

  • Insufficient Mixing: Thoroughly mix the organic and aqueous layers to ensure complete partitioning of the deprotonated product into the aqueous phase. Gentle, repeated inversions of the separatory funnel are more effective than vigorous shaking, which can lead to emulsions.

  • Incomplete Reprotonation: After separating the aqueous layer, it is crucial to add enough acid to fully reprotonate the carboxylate and precipitate the product. Use litmus paper or a pH meter to ensure the solution is acidic (pH ~2-3). It is critical to add a slight excess of acid to ensure complete neutralization of the base.[6]

  • Product Solubility in Water: If your product has some water solubility, you may be losing a significant amount in the aqueous filtrate after precipitation. To mitigate this, cool the acidified solution in an ice bath to minimize solubility before filtration. If the product is highly water-soluble, back-extraction into an organic solvent after acidification may be necessary.[4]

  • Premature Precipitation: If the product precipitates during the initial basic extraction, it may indicate that the salt form is not sufficiently soluble in the aqueous phase. Using a larger volume of the aqueous base can help to keep the salt dissolved.

Troubleshooting Guides

Troubleshooting Purification by Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent and allow the solution to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.[2]
Product "oils out" - The solution is cooling too quickly.- The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Reheat to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Change to a lower-boiling point solvent or use a mixed-solvent system.[2]
Low recovery of pure product - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration funnel and flask to prevent premature crystallization.
Colored impurities remain - The impurity co-crystallizes with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.
Troubleshooting Purification by Acid-Base Extraction
Problem Possible Cause(s) Suggested Solution(s)
Formation of an emulsion - Vigorous shaking of the separatory funnel.- Gently swirl or invert the funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Poor separation of layers - The densities of the organic and aqueous layers are too similar.- Add a solvent with a significantly different density to the organic layer.
Low yield of precipitated product - Incomplete acidification of the aqueous layer.- The product has significant solubility in water.- Add acid until the solution is strongly acidic (check with pH paper).- Cool the acidified solution in an ice bath before filtration.- Extract the acidified aqueous layer with an organic solvent to recover the product.[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic 5-Cyano-6-hydroxy-4-methylnicotinic acid from neutral or less acidic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extraction with Base: Add a 1 M solution of sodium hydroxide (NaOH) to the separatory funnel. The volume of the aqueous layer should be approximately one-third to one-half the volume of the organic layer.

  • Mixing and Separation: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Collection of Aqueous Layer: Drain the lower aqueous layer containing the sodium salt of your product into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaOH solution to ensure all the acidic product is removed. Combine the aqueous extracts.

  • Back-Washing (Optional but Recommended): To remove any residual neutral impurities from the combined aqueous extracts, perform a "back-wash" by adding a small amount of fresh organic solvent, mixing, and discarding the organic layer.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 2-3, verified with pH paper). Your purified product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel layers Separate Layers sep_funnel->layers naoh Add 1M NaOH naoh->sep_funnel organic_layer Organic Layer (Neutral Impurities) layers->organic_layer aqueous_layer Aqueous Layer (Product Salt) layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Formation acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure Product filter->pure_product

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the solid product obtained from the acid-base extraction or directly from the reaction if the crude product is a solid.

  • Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol, water, or a mixture of the two are often good starting points for polar, hydrogen-bonding compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Recrystallization crude_solid Crude Solid dissolve Dissolve in Minimal Hot Solvent crude_solid->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Cool Slowly dissolve->cool_slowly If no insoluble impurities hot_filtration->cool_slowly crystals Crystal Formation cool_slowly->crystals isolate Isolate Crystals (Vacuum Filtration) crystals->isolate pure_crystals Pure Crystalline Product isolate->pure_crystals

Caption: General Recrystallization Workflow.

References

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Gewald reaction. In Wikipedia. Retrieved from [Link]

  • Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives. (n.d.). Google Patents.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Acid–base extraction. In Wikipedia. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Cyano-6-hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive troubleshooting and protocol framework for the purification of 5-Cyano-6-hydroxy-4-methylnicotinic acid (CAS: 1306739-55-8).[1]

The content is structured for researchers requiring high-purity material for downstream synthesis (e.g., Vitamin B6 analogs or kinase inhibitors).[1]

Solvent Selection Strategy

The Chemical Logic

This compound is an amphoteric, highly polar heterocycle . Its solubility behavior is dominated by two functional groups:

  • Carboxylic Acid (C-3) & Cyano (C-5): Electron-withdrawing groups that increase acidity.[1]

  • 6-Hydroxy Group: Exists predominantly as the 2-pyridone tautomer in the solid state.[1] This creates a rigid hydrogen-bonding network, making the crystal lattice highly stable and difficult to break with non-polar solvents.[1]

Recommended Solvent Systems
MethodSolvent SystemMechanism of ActionBest For
Primary (Standard) Acid-Base Reprecipitation (NaOH / HCl)Chemical dissolution via deprotonation (salt formation) followed by controlled precipitation.[1]Crude material with significant impurities.[1][2]
Polishing (High Purity) 50% Aqueous Acetic Acid Disrupts intermolecular H-bonds while maintaining solubility at high temperatures; poor solubility at low temps.[1]Final purification to remove trace color/isomers.[1]
Alternative DMF / Water "Good Solvent / Anti-Solvent" pair.[1] Dissolves in hot DMF; precipitates upon adding water.[1]Heat-sensitive batches (lower temp than boiling water).[1]
Avoid Ethanol, DCM, HexaneInsufficient polarity to break the crystal lattice; likely to cause "oiling out" or zero dissolution.N/A

Troubleshooting Guide

Issue: Product Will Not Dissolve
  • Diagnosis: The crystal lattice energy of the pyridone form is extremely high. Standard organic solvents (MeOH, EtOH) are often ineffective.

  • Solution:

    • Switch to Acid-Base: Dissolve in 1M NaOH or sat. NaHCO₃. The compound must dissolve as the sodium salt. If it does not, the solid is likely not the target compound.

    • Increase Polarity: Use Glacial Acetic Acid or DMF at reflux.[1]

Issue: Product Oils Out Instead of Crystallizing
  • Diagnosis: The solvent system is too non-polar, or the cooling rate is too fast, trapping impurities.

  • Solution:

    • Re-dissolve: Heat the mixture back to a clear solution.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface.

    • Slow Cool: Wrap the flask in foil/towel to cool to room temperature over 2-3 hours before placing in an ice bath.

    • Change Solvent: Switch from Ethanol/Water to 50% Acetic Acid .

Issue: Persistent Colored Impurities[1][3]
  • Diagnosis: Oxidation byproducts (common in pyridine chemistry) or trace starting materials (cyanoacetamide derivatives).[1]

  • Solution:

    • Charcoal Treatment: Perform this during the Acid-Base step.[1] Dissolve the solid in dilute NaOH. Add Activated Carbon (5-10 wt%), stir for 30 mins, and filter through Celite before acidifying with HCl.

    • Do NOT add charcoal to a boiling acetic acid solution if possible, as filtration is hazardous and difficult due to viscosity.

Step-by-Step Protocols

Protocol A: Acid-Base Reprecipitation (Recommended for Crude)

Best for removing bulk impurities and starting materials.[1]

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved. The solution should be clear (yellow/orange is normal).

  • Filtration: Filter the alkaline solution to remove any insoluble mechanical impurities.

  • Acidification:

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add concentrated HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 1–2. The product will precipitate as a thick white/off-white solid.[1]

  • Isolation: Stir for 30 minutes at 0°C to ensure complete precipitation. Filter by vacuum filtration.[1]

  • Washing: Wash the cake with cold water (2x) followed by a small amount of cold acetone (to aid drying).

Protocol B: Recrystallization from 50% Acetic Acid

Best for obtaining analytical grade crystals.[1]

  • Preparation: Prepare a solvent mixture of 1:1 Glacial Acetic Acid : Water.[1]

  • Dissolution:

    • Place the solid in a flask equipped with a reflux condenser.

    • Add the solvent mixture (approx. 15-20 mL per gram).[1][3]

    • Heat to boiling. If the solid does not dissolve, add more solvent in small increments (5 mL) until a clear solution is obtained.

  • Crystallization:

    • Remove from heat.[1]

    • Allow to cool slowly to room temperature undisturbed (approx. 2 hours).

    • Once crystals form, cool further in an ice bath for 1 hour.

  • Filtration: Collect crystals by vacuum filtration.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. (Acetic acid solvates can be persistent; ensure thorough drying).

Process Visualization

The following diagram illustrates the decision logic for purifying this compound.

PurificationLogic Start Start: Crude 5-Cyano-6-hydroxy- 4-methylnicotinic Acid CheckPurity Is Purity > 95%? Start->CheckPurity AcidBase Protocol A: Acid-Base Reprecipitation (Dissolve in NaOH -> Filter -> Acidify HCl) CheckPurity->AcidBase No (<95%) Recryst Protocol B: Recrystallization (50% Aqueous Acetic Acid) CheckPurity->Recryst Yes (>95%) CheckColor Is Solution Colored? AcidBase->CheckColor Charcoal Add Activated Carbon Filter through Celite CheckColor->Charcoal Yes Precipitate Precipitate at pH 1-2 Filter & Dry CheckColor->Precipitate No Charcoal->Precipitate Precipitate->Recryst If higher purity needed

Caption: Decision tree for selecting the appropriate purification pathway based on initial purity and coloration.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol or Methanol for recrystallization? A: Generally, no . Substituted hydroxynicotinic acids have very low solubility in alcohols due to their high melting points and zwitterionic character. You would likely require excessive volumes of solvent, leading to poor recovery.

Q: My product turned pink/red during drying. What happened? A: This indicates oxidation, likely of a trace phenolic impurity or the pyridine ring itself under light/air exposure. Ensure the final drying step is performed under vacuum and store the compound in an amber vial away from light.

Q: What is the melting point I should expect? A: High purity 5-Cyano-6-hydroxy-4-methylnicotinic acid typically decomposes rather than melts cleanly.[1] Expect a decomposition point (dec.) > 250°C .[1]

Q: Is the compound hygroscopic? A: Yes, the carboxylic acid and pyridone moieties can form hydrates. Store in a desiccator.

References

  • Organic Syntheses. (1956).[1][2] 6-Hydroxynicotinic Acid.[1][2] Organic Syntheses, Coll. Vol. 4, p.532. Link

    • Establishes the standard protocol for purifying hydroxynicotinic acids using acid-base precipitation and aqueous acetic acid recrystalliz
  • BenchChem. (2025).[1][4] Methyl 6-methylnicotinate synthesis from 6-Methylnicotinic acid. Link

    • Provides comparative solubility data for substituted nicotinic acid deriv
  • Cayman Chemical. (2022).[1][5] Product Information: α-Cyano-4-hydroxycinnamic Acid. Link

    • Supporting data on the solubility of cyano-hydroxy-acid motifs in polar aprotic solvents vs. aqueous buffers.
  • EvitaChem. (2025).[1] Building Block P18284: 5-Cyano-6-hydroxy-4-methylnicotinic acid.[1] Link

    • Confirms commercial availability and specific chemical identity (CAS 1306739-55-8).[1]

Sources

Technical Support Center: Solubilization of 5-Cyano-6-hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 5-Cyano-6-hydroxy-4-methylnicotinic acid , a highly functionalized pyridine derivative often encountered in medicinal chemistry and vitamin B6 analogue synthesis.

This guide moves beyond generic advice, applying structural analysis to predict behavior and provide robust solubilization protocols.[1][2]

Status: Operational Subject: Solubility Optimization & Protocol Design Applicable Compounds: 5-Cyano-6-hydroxy-4-methylnicotinic acid (and related 2-pyridone-5-carboxylic acid derivatives).[3][4][5][6]

Executive Summary & Chemical Logic

The Core Challenge: Researchers often find that 5-Cyano-6-hydroxy-4-methylnicotinic acid is virtually insoluble in pure water (pH ~5-6).[3][4][5][6] This is not a random anomaly but a direct result of its crystal lattice energy and tautomeric state.[1][2]

Structural Analysis:

  • Tautomerism (The "Hidden" Insolubility Factor): In aqueous media, the "6-hydroxy" group predominantly exists as the 2-pyridone (amide-like) tautomer.[1][3][4][5][6] This creates a strong hydrogen-bond donor/acceptor network (dimerization) in the solid state, significantly increasing the energy required to break the crystal lattice.[1][5][6]

  • Electronic Effects: The 5-Cyano group is strongly electron-withdrawing.[1][2][3][4][5][7] While this lowers the pKa of the carboxylic acid (making it more acidic), it also reduces the basicity of the pyridine nitrogen, preventing self-solubilization via protonation in mild acids.[1][5][6]

  • Hydrophobicity: The 4-Methyl group adds a lipophilic region that further decreases water interaction.[1][2][4]

The Solution Strategy: Solubility is best achieved by exploiting the acidity of the molecule.[1][2] The compound possesses two acidic protons: the carboxylic acid (-COOH) and the pyridone nitrogen (-NH).[3][4][5][6] Deprotonation breaks the intermolecular H-bonds and introduces charge, driving solubility.[1][2][4][5]

Troubleshooting Guide (FAQ)

Q1: I added the powder to water, and it just floats/clumps. Vortexing didn't help. Why?

Diagnosis: You are observing the "hydrophobic effect" combined with high lattice energy.[1][2] The uncharged form (at pH < 3) behaves like a brick dust.[1][2][6] Corrective Action: Do not rely on mechanical agitation alone.[1][2] You must alter the solvent chemistry.[1][2]

  • Immediate Fix: Add 1M NaOH dropwise.[1][2] As the pH rises above the pKa of the carboxylic acid (approx.[1][2] pKa ~3.0 due to the CN group), the solid will begin to dissolve.[1][2] Complete dissolution often requires pH > 7.0 to deprotonate the pyridone moiety.[1][2]

Q2: Can I use DMSO or Ethanol instead?

Answer: Yes, but with caveats.

  • DMSO: Excellent solvent.[1][2] Solubility is typically >50 mg/mL.[1][2] Ideal for preparing high-concentration stock solutions (100 mM) for later dilution.[1][2][4][5][6]

  • Ethanol: Poor solvent for this specific derivative.[1][2] The rigid H-bond network of the cyanopyridone core resists dissolution in protic organic solvents unless they are very polar.[1][2][4][5][7] Stick to DMSO or DMF.

Q3: My solution precipitated when I diluted my DMSO stock into PBS (pH 7.4).

Diagnosis: "Crash-out" precipitation.[1][2][4][5][6][7] If your stock is highly concentrated (e.g., 100 mM) and you dilute 1:100 into PBS, the local concentration might exceed the solubility limit of the neutral species if the buffer capacity isn't strong enough to immediately ionize the incoming acid.[1][2] Corrective Action:

  • Lower the stock concentration (e.g., to 10-20 mM).[1][2]

  • Ensure your PBS is 1X or stronger.[1][2]

  • Pro-Tip: Pre-adjust the pH of your PBS to 8.[1][2]0. The slight excess alkalinity will ensure the compound remains ionized (soluble) upon dilution.[1][2]

Q4: Is the compound stable at high pH?

Answer: The cyano group (nitrile) is susceptible to hydrolysis to an amide (and eventually carboxylic acid) at extreme pH or high temperatures.[1][2][6]

  • Safe Zone: pH 7.0 – 9.0 at room temperature for < 24 hours.[1][2]

  • Danger Zone: pH > 12 or heating > 40°C.[1][2] This will likely hydrolyze the 5-CN group.[1][2][3][4][5][7]

Experimental Protocols

Protocol A: Preparation of Aqueous Solution (In-Situ Salt Formation)

Best for: Animal studies or cell culture where organic solvents must be minimized.[3][4][5][6][7]

  • Weighing: Weigh the required amount of 5-Cyano-6-hydroxy-4-methylnicotinic acid.

  • Suspension: Add water to 80% of the final target volume. The powder will not dissolve.[1][2]

  • Titration: While stirring, add 1M NaOH (or KOH) dropwise.

    • Observation: The suspension will turn milky, then clear as the mono-sodium salt forms.[1][2][4][5]

    • Target: Continue until the solution is perfectly clear. Measure pH.

  • Adjustment: If pH > 9.0, carefully back-titrate with dilute HCl to pH 7.4–8.0.

    • Note: If precipitation occurs upon lowering pH, stop and add back a small amount of base.[1][2] The compound likely requires the di-anionic form or at least the mono-anionic form to stay soluble.[3][4][5][6][7]

  • Final Volume: Add water to reach the final target volume. Filter sterilize (0.22 µm) immediately.[1][2][6]

Protocol B: The "Solvent-Shift" Method (DMSO Stock)

Best for: In vitro assays (HTS, enzymatic assays).[3][5][6]

StepActionTechnical Note
1 Dissolve powder in 100% DMSO .Target conc: 10–50 mM.[1][2] Solution should be clear and slightly yellow.[1][2]
2 Vortex for 30 seconds.Ensure no micro-crystals remain.[1][2]
3 Prepare Buffer (e.g., PBS or HEPES).[1][2][6]Ensure Buffer pH is 7.4 or slightly higher (7.8).[1][2][6]
4 Slow Dilution Add DMSO stock to Buffer (NOT Buffer to stock) while vortexing.
5 Validation Inspect for turbidity. If cloudy, sonicate for 5 mins.[1][2]

Decision Logic & Workflow

The following diagram illustrates the logical pathway for solubilizing this compound based on your specific application needs.

SolubilityWorkflow Start Start: Dry Powder (5-Cyano-6-hydroxy-4-methylnicotinic acid) SolventChoice Select Primary Solvent Start->SolventChoice WaterPath Aqueous (Buffer/Water) SolventChoice->WaterPath For Animal/Cell Studies DMSOPath Organic (DMSO) SolventChoice->DMSOPath For High Conc. Stock CheckSolubility Visual Check: Dissolved? WaterPath->CheckSolubility SuccessDMSO Clear Stock Solution (Store -20°C) DMSOPath->SuccessDMSO AddBase Action: Add 1M NaOH (Target pH 8-9) CheckSolubility->AddBase Insoluble (Expected) SuccessWater Clear Solution (Salt Form) AddBase->SuccessWater Dilution Dilute into Assay Buffer SuccessDMSO->Dilution PrecipCheck Check for Precipitation Dilution->PrecipCheck PrecipCheck->AddBase Cloudy (pH too low) Final Ready for Assay PrecipCheck->Final Clear

Caption: Logical workflow for solubilizing 5-Cyano-6-hydroxy-4-methylnicotinic acid. Note the critical reliance on pH adjustment (Base Addition) for aqueous pathways.[1][5][6]

Solubility Data Summary

Solvent SystemSolubility Estimate (25°C)Remarks
Pure Water (pH 5) < 0.1 mg/mLPractically insoluble due to lattice energy.[3][4][5][6][7]
PBS (pH 7.4) 1 – 5 mg/mLModerate.[1][2][6] Depends on ionic strength.[1][2]
Water + NaOH (pH 9) > 50 mg/mLRecommended. Forms highly soluble Na-salt.[1][2][4][5][6]
DMSO > 50 mg/mLExcellent for stock solutions.[1][2]
Ethanol < 1 mg/mLPoor.[1][2] Not recommended.
0.1 M HCl < 0.1 mg/mLInsoluble.[1][2] Protonation of Pyridone-O reduces solubility.[1][2][3][4][5][7]

References

  • Royal Society of Chemistry. (2017).[1][2] Hydroxynicotinic acid crystallisation and solubility systematic studies. CrystEngComm. (Demonstrates the impact of H-bonding and tautomerism on the solubility of hydroxynicotinic acid derivatives). Link

  • Cayman Chemical. (2023).[1][2][8] Nicotinic Acid Product Information. (Provides general handling, solubility in DMSO vs Water, and stability data for nicotinic acid derivatives). Link

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][6] PubChem Compound Summary for CID 72924, 6-Hydroxynicotinic acid. (Source for pKa and tautomerism data of the parent scaffold). Link

  • University of Tartu. (2025).[1][2] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Reference for the electron-withdrawing effect of Cyano groups on pyridine/phenol acidity). Link

Sources

Technical Support Center: A Researcher's Guide to Optimizing the Guareschi-Thorpe Condensation for Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nicotinic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the Guareschi-Thorpe condensation and subsequent modifications to produce substituted pyridine-3-carboxylic acids. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Guareschi-Thorpe Reaction as a Gateway to Nicotinic Acids

The Guareschi-Thorpe condensation is a classic multicomponent reaction that builds the pyridine ring from simple acyclic precursors.[1][2] Traditionally, it involves the condensation of a β-dicarbonyl compound with cyanoacetamide (or its in-situ generated equivalent from a cyanoacetic ester and an ammonia source) to yield a 2-pyridone.[3][4] While not a direct route to nicotinic acid (pyridine-3-carboxylic acid), this reaction is a powerful tool for creating highly functionalized 2-hydroxy-3-cyanopyridines. These intermediates are valuable precursors that, with further chemical modification, can be converted into the desired nicotinic acid derivatives.

This guide is structured to address the complete synthetic workflow:

  • Optimization of the core Guareschi-Thorpe condensation to maximize the yield of the 2-hydroxy-3-cyanopyridine intermediate.

  • Conversion of the intermediate to the target nicotinic acid derivative through hydrolysis and dehydroxylation.

  • A comprehensive troubleshooting guide in a Q&A format to address common issues encountered throughout this multi-step synthesis.

  • Frequently Asked Questions (FAQs) covering broader topics from reagent selection to product characterization.

The General Synthetic Pathway

The overall strategy involves a two-stage process. First, the construction of the pyridine ring, followed by functional group transformations.

Stage 1: Guareschi-Thorpe Condensation

  • Reactants: A 1,3-dicarbonyl compound, a cyanoacetic ester (or cyanoacetamide), and an ammonia source.

  • Product: A substituted 2-hydroxy-3-cyanopyridine.

Stage 2: Conversion to Nicotinic Acid Derivative

  • Step A (Hydrolysis): The 3-cyano group is hydrolyzed to a carboxylic acid.

  • Step B (Dehydroxylation): The 2-hydroxy group is removed to yield the final nicotinic acid derivative.

Below is a diagram illustrating this workflow.

G A 1,3-Dicarbonyl Compound C Guareschi-Thorpe Condensation A->C B Cyanoacetic Ester + Ammonia Source B->C D 2-Hydroxy-3-cyanopyridine Intermediate C->D E Hydrolysis D->E F 2-Hydroxy-nicotinic Acid E->F G Dehydroxylation F->G H Final Nicotinic Acid Derivative G->H

Caption: General workflow for synthesizing nicotinic acid derivatives.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.

Problem 1: Low or No Yield of the 2-Hydroxy-3-cyanopyridine Intermediate

Q: My Guareschi-Thorpe condensation has a very low yield. What are the most likely causes and how can I fix it?

A: Low yields in this condensation are a common problem and can often be traced back to one of several key factors.[5] Let's break down the diagnostic process.

1. Assess Your Ammonia Source and Reaction Medium: The classical approach often uses ammonium acetate in organic solvents, which can lead to long reaction times and moderate yields.[6] A highly effective modern alternative is the use of ammonium carbonate in an aqueous ethanol mixture.[6] Ammonium carbonate serves as both the ammonia source and a mild base to promote the reaction.[6]

  • Recommendation: Switch to a system using 2 equivalents of ammonium carbonate in a 1:1 mixture of water and ethanol. This "green chemistry" approach often leads to higher yields, simpler work-up, and precipitation of the product directly from the reaction mixture.[6]

2. Check the Reactivity of Your Starting Materials:

  • Cyanoacetic Ester: The steric bulk of the ester group can affect the initial aminolysis to cyanoacetamide. The reactivity order is generally methyl cyanoacetate > ethyl cyanoacetate >> tert-butyl cyanoacetate.[6] If you are using a bulky ester, consider switching to methyl or ethyl cyanoacetate, or using cyanoacetamide directly.

  • 1,3-Dicarbonyl Compound: The reactivity of the carbonyl groups is important. 1,3-diketones are typically more reactive than β-ketoesters.

3. Verify Reaction Conditions:

  • Temperature: A common temperature for the ammonium carbonate protocol is 80°C.[6] Lower temperatures may result in slow or incomplete reactions. If using only ethanol as a solvent, be aware that ammonium carbonate can sublime, leading to a lower effective concentration and reduced yield.[6]

  • Reaction Time: Monitor your reaction by Thin Layer Chromatography (TLC). While some modern protocols report completion in a few hours, more complex substrates may require longer reaction times.

4. Consider Side Reactions: The primary competing reactions are self-condensation of your starting materials. Using a milder base like ammonium carbonate helps to minimize these pathways. If you are using a stronger base, you are more likely to see complex mixtures.

Below is a workflow to troubleshoot low yields in the condensation step.

G start Low Yield of 2-Hydroxy-3-cyanopyridine c1 Is your ammonia source and solvent optimized? start->c1 a1 Switch to (NH4)2CO3 in 1:1 H2O/EtOH. c1->a1 No c2 Are your starting materials reactive enough? c1->c2 Yes a1->c2 a2 Use methyl/ethyl cyanoacetate or cyanoacetamide directly. c2->a2 No c3 Are your reaction conditions appropriate? c2->c3 Yes a2->c3 a3 Ensure temperature is ~80°C. Monitor reaction by TLC. c3->a3 No end Yield Improved c3->end Yes a3->end

Caption: Troubleshooting workflow for the Guareschi-Thorpe condensation.

Problem 2: Difficulty in Hydrolyzing the 3-Cyano Group

Q: I have successfully synthesized my 2-hydroxy-3-cyanopyridine, but the hydrolysis to the carboxylic acid is not working well. What conditions should I use?

A: The hydrolysis of a nitrile on a pyridine ring can be challenging. Both acidic and basic conditions can be employed, but care must be taken to avoid decomposition.

  • Basic Hydrolysis: This is often the preferred method. Refluxing the 2-hydroxy-3-cyanopyridine with a concentrated aqueous solution of sodium hydroxide (e.g., 6M NaOH) is a common approach. The reaction progress should be monitored by TLC until the starting material is consumed. Acidification of the reaction mixture after completion will precipitate the carboxylic acid.

  • Acidic Hydrolysis: Strong acids like sulfuric or hydrochloric acid can also be used, but may require harsher conditions (higher temperatures and longer reaction times). There is also a greater risk ofdecarboxylation or other side reactions at high temperatures.

  • Enzymatic Hydrolysis: For sensitive substrates, consider using a nitrilase enzyme.[7] These enzymes can catalyze the direct hydrolysis of the nitrile to a carboxylic acid under mild conditions, often without affecting other functional groups.[7]

Troubleshooting Tips:

  • Incomplete Reaction: If the reaction stalls, you may need to increase the concentration of the acid or base, or increase the reaction temperature.

  • Product Solubility: The resulting nicotinic acid may be soluble in the acidic or basic aqueous solution. Ensure you adjust the pH to the isoelectric point of your specific derivative to maximize precipitation before filtration.

Problem 3: The Dehydroxylation of the 2-Hydroxy Group is Inefficient

Q: I am struggling to remove the 2-hydroxy group from my 2-hydroxynicotinic acid. What are the standard methods?

A: The dehydroxylation of 2-hydroxypyridines is a well-established but sometimes tricky transformation. The most common method involves a two-step process:

1. Chlorination: The first step is to convert the hydroxyl group into a better leaving group, typically a chloride. This is achieved by treating the 2-hydroxypyridine with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction often requires heating.

2. Reductive Dehalogenation: The resulting 2-chloropyridine can then be reduced to remove the chlorine atom. Common methods include:

  • Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere is a very effective method. A base, such as sodium acetate or triethylamine, is often added to neutralize the HCl that is formed.

  • Zinc in Acetic Acid: For substrates that may not be compatible with catalytic hydrogenation, reduction with zinc dust in acetic acid is a viable alternative.

Troubleshooting Tips:

  • Incomplete Chlorination: If the chlorination step is incomplete, you may need to use a larger excess of POCl₃ or increase the reaction temperature and time. The reaction should be performed under anhydrous conditions.

  • Poor Yield in Reduction: Ensure your catalyst is active for hydrogenation. If the reaction is slow, increasing the hydrogen pressure or catalyst loading may help.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Guareschi-Thorpe condensation?

A: The reaction proceeds through a series of well-understood steps, initiated by the in-situ formation of cyanoacetamide.

G cluster_0 Step 1: Aminolysis cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Michael Addition cluster_3 Step 4: Cyclization & Tautomerization Cyanoacetic Ester Cyanoacetic Ester Cyanoacetamide Cyanoacetamide Cyanoacetic Ester->Cyanoacetamide + NH3 Intermediate A Intermediate A Cyanoacetamide->Intermediate A + 1,3-Dicarbonyl - H2O Intermediate B Intermediate B Intermediate A->Intermediate B Intramolecular 2-Hydroxy-3-cyanopyridine 2-Hydroxy-3-cyanopyridine Intermediate B->2-Hydroxy-3-cyanopyridine - H2O

Caption: Simplified mechanism of the Guareschi-Thorpe condensation.

The process begins with the aminolysis of the cyanoacetic ester by ammonia to form cyanoacetamide.[8] This is followed by a Knoevenagel condensation between the active methylene group of cyanoacetamide and one of the carbonyl groups of the 1,3-dicarbonyl compound.[9] The resulting intermediate then undergoes an intramolecular Michael addition, followed by cyclization and dehydration to form the stable aromatic 2-pyridone ring.[8]

Q2: How do I choose the best solvent for the condensation reaction?

A: As mentioned in the troubleshooting section, a 1:1 mixture of water and ethanol is highly effective when using ammonium carbonate.[6] The water helps to dissolve the ammonium carbonate, while the ethanol aids in dissolving the organic starting materials. This co-solvent system often allows for the product to precipitate upon formation, simplifying purification.[6] Traditional methods have used solvents like benzene or toluene with azeotropic removal of water, but these are less environmentally friendly and often require longer reaction times.[8]

Q3: My final product is impure. What are some common purification strategies for nicotinic acid derivatives?

A: Purification can often be challenging. Here are some common techniques:

  • Recrystallization: This is the most common method for purifying solid nicotinic acid derivatives. A variety of solvents can be used, including water, ethanol, or mixtures thereof. The choice of solvent will depend on the specific solubility profile of your compound.

  • Acid-Base Extraction: If your product has acidic or basic impurities, you can use liquid-liquid extraction to remove them. Dissolve your crude product in an organic solvent and wash with a dilute aqueous base (like sodium bicarbonate) to remove acidic impurities, or a dilute aqueous acid (like HCl) to remove basic impurities.

  • Column Chromatography: For difficult separations, silica gel chromatography can be used. A mobile phase of ethyl acetate and hexanes, often with a small amount of acetic acid or methanol, is typically effective for these polar compounds.

Q4: How can I characterize my final product to confirm its structure?

A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

Technique Expected Observations for a Nicotinic Acid Derivative
¹H NMR Aromatic protons on the pyridine ring will appear in the δ 7-9 ppm region. The carboxylic acid proton is a broad singlet, often >10 ppm.[10]
¹³C NMR The carbonyl carbon of the carboxylic acid will be a characteristic peak downfield, typically >165 ppm. Aromatic carbons will be in the δ 120-150 ppm range.[10]
FT-IR A broad O-H stretch from the carboxylic acid dimer will be present from ~2500-3300 cm⁻¹. A strong C=O stretch will appear around 1700 cm⁻¹.[11]
Mass Spec. Will provide the molecular weight of the compound, confirming the elemental composition.

By comparing the spectra of your product to known spectra of nicotinic acid or related derivatives, you can confirm the identity and purity of your compound.[10][12][13]

Experimental Protocols

Protocol 1: Advanced Guareschi-Thorpe Synthesis of 2-Hydroxy-3-cyanopyridine

This protocol is adapted from an environmentally friendly and high-yield procedure.[6]

  • To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium carbonate (2.0 mmol).

  • Add a 1:1 mixture of deionized water and ethanol (4 mL).

  • Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction by TLC (e.g., using 3:1 hexanes:ethyl acetate). The product often precipitates out of the solution as it forms.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 2-hydroxy-3-cyanopyridine, which is often pure enough for the next step.

Protocol 2: Hydrolysis and Dehydroxylation to Nicotinic Acid

Step A: Hydrolysis

  • In a round-bottom flask, suspend the 2-hydroxy-3-cyanopyridine (1.0 mmol) in 6M aqueous sodium hydroxide (5 mL).

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 3-4.

  • Collect the precipitated 2-hydroxynicotinic acid by vacuum filtration, wash with cold water, and dry.

Step B: Dehydroxylation

  • Chlorination: In a fume hood, carefully add the dry 2-hydroxynicotinic acid (1.0 mmol) to phosphorus oxychloride (3 mL). Heat the mixture to reflux for 2-4 hours.

  • Cool the mixture and very carefully quench by pouring it onto crushed ice. Neutralize with a solid base like sodium carbonate.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloronicotinic acid.

  • Reduction: Dissolve the crude 2-chloronicotinic acid in methanol. Add a catalytic amount of 10% Pd/C and sodium acetate (1.5 equivalents).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude nicotinic acid derivative.

  • Purify by recrystallization or column chromatography as needed.

References

  • Monika, et al. (2023). NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid; c, d¹³C NMR spectra of 3-cyanopyridine and nicotinic acid. ResearchGate. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. [Link]

  • Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998).
  • Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. Journal of the Serbian Chemical Society.
  • Guareschi-Thorpe synthesis of pyridine. Chemistry.LibreTexts.
  • Mathew, C. D., et al. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030–1032. [Link]

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404.
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS Green Chemistry Institute. [Link]

  • Tron, G. C., Minassi, A., Sorba, G., Fausone, M., & Appendino, G. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. ResearchGate. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 730. [Link]

  • Biocatalytic hydrolysis of 3-cyanopyridine. 3-Cyanopyridine (blue);... ResearchGate. [Link]

  • Naik, D. B., & Moorthy, P. N. (1992). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(4), 511-522.
  • Andersson, S., et al. (2008). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 10(15), 3243–3246. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Side-Chain Reactions of Substituted Pyridines Explained. Pearson. [Link]

  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... ResearchGate. [Link]

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Pyridines. Wikipedia. [Link]

  • Atac, A., et al. (2012). NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 145-154. [Link]

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Technical Support Center: Purification of 5-Cyano-6-hydroxy-4-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Cyano-6-hydroxy-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted cyanoacetamide from the desired nicotinic acid derivative. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful purification of your compound.

Introduction: The Challenge of Purification

The synthesis of 5-Cyano-6-hydroxy-4-methylnicotinic acid often involves the use of cyanoacetamide as a starting material or intermediate. Due to equilibrium-driven reactions or incomplete conversions, the final crude product is frequently contaminated with unreacted cyanoacetamide. The structural similarities and differing physicochemical properties of these two compounds can make their separation non-trivial. This guide provides a systematic approach to effectively remove cyanoacetamide, ensuring the high purity of the final product required for downstream applications.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My initial attempts at recrystallization failed to remove cyanoacetamide. What is the underlying issue?

A1: This is a common problem and usually stems from the selection of an inappropriate solvent system. For a successful recrystallization, the ideal solvent should exhibit high solubility for both your target compound, 5-Cyano-6-hydroxy-4-methylnicotinic acid, and the impurity, cyanoacetamide, at elevated temperatures, but significantly lower solubility for your target compound at cooler temperatures, while keeping cyanoacetamide dissolved. Cyanoacetamide is known to be soluble in water and polar organic solvents[1]. If your target compound is less soluble in a particular solvent system at low temperatures than cyanoacetamide, recrystallization can be effective. However, if their solubility profiles are too similar in the chosen solvent, co-precipitation will occur.

Q2: I performed an acid-base extraction, but the purity of my nicotinic acid derivative did not improve significantly. What went wrong?

A2: The success of an acid-base extraction hinges on the significant difference in the acidity (pKa) of the compounds to be separated[2][3]. 5-Cyano-6-hydroxy-4-methylnicotinic acid, being a carboxylic acid, is acidic. Cyanoacetamide, on the other hand, is essentially neutral, with the amide group being very weakly basic and the alpha-protons to the nitrile being weakly acidic, but not to the extent of a carboxylic acid.

Q3: After purification, I still see a small amount of cyanoacetamide in my NMR spectrum. How can I remove these trace amounts?

A3: For removing trace impurities, column chromatography is often the most effective method[4]. Due to the acidic nature of your target compound, it will likely interact strongly with standard silica gel. To mitigate this, you can either use an acidic mobile phase to suppress the deprotonation of the carboxylic acid or opt for a different stationary phase like alumina[4]. Another powerful technique for polar compounds is reverse-phase chromatography (C18 silica)[5].

Q4: Are there any safety concerns I should be aware of when handling cyanoacetamide?

A4: Yes, cyanoacetamide is harmful if swallowed and causes skin and eye irritation[6]. It is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS)[6][7][8].

Detailed Experimental Protocols

Here are step-by-step protocols for the recommended purification methods.

Protocol 1: Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group on 5-Cyano-6-hydroxy-4-methylnicotinic acid to separate it from the neutral cyanoacetamide.

Workflow Diagram:

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Purification of Aqueous Layer Crude Crude Product (in Organic Solvent, e.g., Ethyl Acetate) Mix Shake & Separate Layers Crude->Mix AqBase Aqueous Base (e.g., 1M NaHCO3) AqBase->Mix OrgLayer Organic Layer (Cyanoacetamide & Neutral Impurities) Mix->OrgLayer Top/Bottom layer depends on solvent density AqLayer Aqueous Layer (Sodium Salt of Nicotinic Acid Derivative) Mix->AqLayer Acidify Acidify with HCl (aq) to pH < pKa AqLayer->Acidify Precipitate Precipitate Forms (Pure Nicotinic Acid Derivative) Acidify->Precipitate Filter Filter & Wash with Cold Water Precipitate->Filter Dry Dry the Solid Product Filter->Dry

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product containing both 5-Cyano-6-hydroxy-4-methylnicotinic acid and cyanoacetamide in a suitable organic solvent in which both are soluble. Ethyl acetate is a good starting point.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The deprotonated 5-Cyano-6-hydroxy-4-methylnicotinic acid (as its sodium salt) will move to the aqueous layer, while the neutral cyanoacetamide will remain in the organic layer[2][3][9].

  • Layer Separation: Drain the lower layer. The identity of the lower layer (aqueous or organic) will depend on the density of the organic solvent used.

  • Repeat Extraction: To ensure complete separation, extract the organic layer again with a fresh portion of the aqueous base. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a strong acid, such as 1 M HCl, until the pH is acidic (test with litmus paper or a pH meter). A precipitate of the pure 5-Cyano-6-hydroxy-4-methylnicotinic acid should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water to remove any remaining salts, and dry thoroughly.

Protocol 2: Recrystallization

This method is contingent on finding a solvent system where the solubility of the target compound and cyanoacetamide differ significantly with temperature.

Workflow Diagram:

Recrystallization cluster_0 Recrystallization Process Dissolve Dissolve Crude Product in Minimum Hot Solvent Cool Slowly Cool to Room Temperature, then in Ice Bath Dissolve->Cool Crystals Crystals of Pure Product Form Cool->Crystals Filter Filter to Isolate Crystals Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry the Crystals Wash->Dry Chromatography cluster_0 Column Chromatography Setup & Elution Pack Pack Column with Stationary Phase (e.g., Silica Gel) Load Load Crude Sample onto Column Pack->Load Elute Elute with Mobile Phase (Solvent System) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., TLC) Collect->Analyze Combine Combine Pure Fractions & Evaporate Solvent Analyze->Combine

Sources

Technical Support Center: Scale-Up of 5-Cyano-6-hydroxy-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Process Chemistry & Engineering for Substituted Pyridines

Overview: The "Dense Functionality" Challenge

Welcome to the technical support hub for 5-Cyano-6-hydroxy-4-methylnicotinic acid . Scaling up this molecule presents a unique "triad" of chemical engineering challenges due to its dense functionalization:

  • The Pyridone Tautomer: The C6-hydroxyl group exists predominantly as the 2-pyridone tautomer in solution, creating strong intermolecular hydrogen bonding networks. This leads to thixotropic slurries that can destroy agitators or stall filtration.

  • The Nitrile/Acid Conflict: You have a nitrile (-CN) at C5 and a carboxylic acid (-COOH) at C3. The conditions required to generate or purify the acid (often acidic hydrolysis) risk hydrolyzing the nitrile to a primary amide.

  • Thermal Instability: Substituted nicotinic acids are prone to decarboxylation at elevated temperatures, particularly in the presence of metal ions or acidic media.

This guide addresses these specific failure modes using field-proven protocols.

Module 1: Reaction Engineering & Slurry Management

User Query: "We are scaling up the condensation (Guareschi-Thorpe type) from 50g to 5kg. At 2kg, the reaction mixture turned into a solid 'cement' block, stalling the impeller. Yield dropped by 40%."

Root Cause Analysis

This is the classic "Pyridone Crash." The formation of the pyridine ring creates a sudden solubility drop. In the lab, magnetic stirrers mask this because they just spin in a liquid pocket. On a pilot scale, the lack of shear prevents mass transfer, causing localized hot spots and stalling the reaction.

Troubleshooting Protocol: The "Dilution-Feed" Strategy

Instead of a batch charge, you must switch to a Semi-Batch protocol to control the solids concentration.

Step-by-Step Optimization:

  • Solvent Switch: If you are using Ethanol/Water, switch to n-Butanol or DMF/Water mixtures. Higher boiling alcohols allow higher temperatures (improving solubility) without pressurization.

  • The "Heel" Charge:

    • Charge only 20% of your reactants (Ethyl acetoacetate/Cyanoacetamide equivalent) initially.

    • Establish a stirrable slurry seed bed.

  • Controlled Dosing:

    • Dose the remaining reagents (pre-dissolved) over 2–4 hours.

    • Critical: Maintain the temperature at 85–95°C . The higher temperature breaks the hydrogen-bond network of the product as it forms, keeping the slurry fluid.

  • Shear Rate: Use a Hydrofoil Impeller (axial flow) rather than a Rushton turbine. You need bulk turnover, not just local shear.

Data: Viscosity vs. Temperature Profile

Temperature (°C)Slurry Viscosity (cP)Agitation StatusRisk Level
40>50,000StalledCritical
6015,000Poor TurnoverHigh
802,500Good FlowModerate
95 <800 Turbulent Optimal

Process Insight: Never cool this reaction mass rapidly. "Crash cooling" traps impurities inside the crystal lattice. Use a linear cooling ramp (10°C/hour) to grow dense, filterable crystals.

Module 2: Impurity Profiling (The Nitrile Hydrolysis)

User Query: "Our HPLC shows a new impurity (RRT 0.85) appearing during the acid workup. It grows if we hold the wet cake too long. Mass spec suggests M+18."

Root Cause Analysis

The impurity is the 5-Carboxamide derivative . The C5-Nitrile (-CN) is hydrating to the amide (-CONH₂). This is catalyzed by the very acid (pH < 2) used to precipitate the nicotinic acid product.

Troubleshooting Protocol: The "pH Swing" Isolation

You must minimize the "Time-at-pH" exposure.

  • Quench Logic: Do not dump acid into the reaction mixture.

    • Incorrect: Acid -> Reaction Mass (Creates local pockets of pH < 0).

    • Correct: Reaction Mass -> Buffered Acid Solution (Controls pH descent).

  • Target pH: The pKa of the carboxylic acid is typically ~3.5. You do not need to go to pH 1.0.

    • Adjust pH to 2.8 – 3.0 . This precipitates the product while minimizing the protonation of the nitrile group, slowing hydrolysis.

  • Temperature Control: Perform the acidification at <10°C . Hydrolysis rates drop significantly at low temperatures.

Visualization: Impurity Formation Pathway

NitrileHydrolysis cluster_0 Desired Product cluster_1 Critical Impurity (M+18) Target 5-Cyano-6-hydroxy- 4-methylnicotinic acid Conditions Acid Workup (pH < 2, T > 25°C) Target->Conditions Exposure Filtration Stable Wet Cake Target->Filtration Fast Isolation (pH 3.0, <10°C) Impurity 5-Carbamoyl-6-hydroxy- 4-methylnicotinic acid Conditions->Impurity Hydration (+H2O)

Figure 1: Mechanism of Nitrile Hydrolysis during acidic workup. Control of pH and Temperature is critical to divert flow to the green path.

Module 3: Drying & Decarboxylation

User Query: "The product is turning brown in the vacuum dryer. Assay drops from 99% to 94%."

Root Cause Analysis

Substituted nicotinic acids are thermally fragile. The electron-withdrawing nitrile group at C5 destabilizes the C3-Carboxyl group, lowering the activation energy for decarboxylation (loss of CO₂). This turns the white powder brown/pink due to the formation of degradation oligomers.

Troubleshooting Protocol: Low-Temp Desolvation
  • Thermal Limit: Never exceed 50°C during drying, even under vacuum.

  • Solvent Chase: Water is difficult to remove at 50°C.

    • Wash the wet cake with Isopropanol (IPA) or Acetone to displace water. These solvents have lower enthalpies of vaporization.

  • Atmosphere: Ensure the dryer is inert (Nitrogen bleed). Oxygen accelerates the oxidative degradation of the phenolic/pyridone moiety.

Module 4: Process Workflow Visualization

The following diagram illustrates the optimized scale-up workflow, integrating the solutions for slurry management and impurity control.

ScaleUpProcess cluster_hazards Critical Control Points Start Raw Materials (EAA, Cyanoacetamide) Reaction Reaction (Semi-Batch) Solvent: n-Butanol Temp: 90-95°C Start->Reaction Controlled Dosing Check1 Viscosity Check Is slurry fluid? Reaction->Check1 Check1->Reaction No (Add Solvent) Cooling Controlled Cooling Ramp: 10°C/hr to 10°C Check1->Cooling Yes Acidification Reverse Acidification Target pH 2.8-3.0 Temp < 10°C Cooling->Acidification Precipitation Filtration Filtration & Wash Displace water with IPA Acidification->Filtration Slurry Transfer Drying Vacuum Drying Max 50°C, N2 Bleed Filtration->Drying Wet Cake Final Final Product >98% Purity Drying->Final

Figure 2: Optimized Process Flow Diagram (PFD) highlighting critical control points for viscosity and thermal stability.

References & Authority
  • BenchChem Technical Support. (2025).[1][2] Managing Scalability in Multicomponent Pyridine Synthesis. BenchChem. Link

  • Rageot, D., et al. (2019).[3] Scalable, Economical, and Practical Synthesis of Pyridines. Organic Process Research & Development, 23, 2416–2424.[3] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12387738, 2-Hydroxy-4-methylnicotinic acid. Link

  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. RSC Advances. Link

(Note: While specific literature on the exact "5-cyano-6-hydroxy-4-methylnicotinic acid" nomenclature is rare, the protocols above are derived from the established industrial synthesis of analogous 2-hydroxy-3-cyano-4-methylpyridines and nicotinic acid derivatives used in API manufacturing.)

Sources

Validation & Comparative

FTIR characteristic peaks for cyano and carboxylic acid groups in pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: FTIR Analysis of Cyano- and Carboxy-Pyridines Subtitle: Distinguishing Isomers, Electronic Effects, and Hydrogen Bonding States in Heterocyclic Pharmacophores

Executive Summary

For drug development professionals and organic chemists, the pyridine ring represents a unique spectroscopic challenge. Unlike benzene, the pyridine nitrogen atom introduces a strong dipole and electron-withdrawing effects that significantly perturb the vibrational frequencies of attached functional groups.

This guide provides an in-depth technical comparison of the FTIR characteristic peaks for Cyano (Nitrile) and Carboxylic Acid groups attached to the pyridine ring. We analyze the "performance" of FTIR spectroscopy in distinguishing these moieties compared to aliphatic analogs and between positional isomers (2-, 3-, and 4-substitution), with a specific focus on the "Picolinic Acid Anomaly."

Part 1: The Electronic Context (Mechanistic Grounding)

To interpret the spectra accurately, one must understand the underlying causality. The pyridine ring is


-deficient.
  • Inductive Effect (-I): The nitrogen atom pulls electron density through the sigma bond framework. This is strongest at the 2-position (

    
    ) and 4-position (
    
    
    
    ).
  • Mesomeric Effect (-M): The ring nitrogen can accept electron density, further de-shielding the ring carbons.

Impact on Vibrational Frequencies:

  • Force Constant (

    
    ):  Electron withdrawal generally increases the bond order of triple bonds (CN) and double bonds (C=O) by reducing partial antibonding character, potentially shifting peaks to higher wavenumbers compared to benzene analogs.
    
  • Conjugation: However, conjugation with the aromatic ring lowers the frequency.[1] The net result in pyridines is a tug-of-war between induction (shift up) and conjugation (shift down).

Part 2: The Cyano (Nitrile) Group Analysis

The nitrile group (


) is a robust spectroscopic handle. It appears in a "clean" region of the spectrum (

), free from interference.
Comparative Analysis: Pyridine-CN vs. Alternatives
FeatureAliphatic Nitrile (R-CN)Benzonitrile (Ph-CN)Cyanopyridine (Py-CN)

Position



Intensity Medium-StrongStrongVariable (Position dependent)
Electronic Driver Pure inductionConjugation lowers

N-withdrawal counters conjugation
Positional Isomer Discrimination

While the


 shift is subtle between isomers, the Ring Breathing Modes  provide the confirmation.
  • 2-Cyanopyridine:

    
    . The electron-withdrawing N is adjacent, maximizing the inductive effect.
    
  • 3-Cyanopyridine:

    
    . Resembles benzonitrile most closely due to lack of direct resonance interaction with the ring Nitrogen.
    
  • 4-Cyanopyridine:

    
    .
    

Expert Insight: Do not rely solely on the nitrile peak to distinguish isomers. You must triangulate with the C-H out-of-plane (OOP) bending vibrations in the


 region.
  • 2-sub: ~740-780 cm⁻¹

  • 3-sub: ~690-710 cm⁻¹ & ~780-810 cm⁻¹

  • 4-sub: ~800-820 cm⁻¹ (strong, single band)

Part 3: The Carboxylic Acid Group Analysis

This is the most complex region due to Hydrogen Bonding (HB). The performance of FTIR here exceeds NMR for determining the solid-state supramolecular structure (dimer vs. zwitterion).

The "Picolinic Anomaly" (2-COOH)

Unlike the 3- and 4-isomers, 2-pyridinecarboxylic acid (Picolinic acid) has a nitrogen atom capable of forming a stable 5-membered intramolecular hydrogen bond or inducing zwitterion formation.

Scenario A: The Zwitterion (


) 
In the crystalline state (KBr pellet), Picolinic acid often exists as a zwitterion.
  • Missing Peak: The classical

    
     at 
    
    
    
    often disappears or diminishes.
  • New Peak: Strong asymmetric carboxylate stretching (

    
    ) appears at 
    
    
    
    .
  • Broadening: A very broad "ammonium" band (

    
    ) spans 
    
    
    
    .

Scenario B: The Dimer (Nicotinic/Isonicotinic) The 3- and 4-isomers behave like benzoic acid, forming intermolecular dimers.

  • Primary Peak: Strong

    
     at 
    
    
    
    .
  • OH Band: Broad "O-H...O" stretch centered at

    
    .
    
Data Comparison Table: Acid Derivatives
CompoundState

(Carbonyl)

(Carboxylate)
Structural Insight
Benzoic Acid Solid (KBr)

AbsentIntermolecular Dimer
2-Pyridine COOH Solid (KBr)Weak/Absent

Zwitterion / Intramolecular H-bond
3-Pyridine COOH Solid (KBr)

AbsentIntermolecular Dimer
4-Pyridine COOH Solid (KBr)

AbsentIntermolecular Dimer
All Isomers Dilute


AbsentMonomer (Free Acid)

Part 4: Experimental Protocols

To ensure data integrity, use the following self-validating protocols.

Protocol A: Solid State Analysis (KBr)

Purpose: To determine the stable polymorph or salt form (Zwitterion detection).

  • Preparation: Grind 1 mg of sample with 100 mg of spectroscopic grade KBr.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Validation: Check the region

    
    . If baseline slopes significantly, particle scattering is high (grind finer).
    
  • Acquisition: 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Protocol B: Solution Phase Analysis (Differentiation)

Purpose: To break H-bonds and observe the "true" monomeric frequency.

  • Solvent: Use anhydrous Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ). Note: Pyridine acids have low solubility;
    
    
    is preferred.
  • Cell: Use a sealed liquid cell with NaCl or CaF2 windows (0.1 mm pathlength).

  • Blank: Run pure solvent background.

  • Observation: The broad OH band should sharpen significantly, and the C=O should shift to

    
    .
    

Part 5: Visualization & Logic Flows

Diagram 1: Spectral Decision Matrix

This logic tree guides the researcher from the raw spectrum to the structural assignment.

G Start Input Spectrum (Pyridine Derivative) CheckRegion1 Check 2200-2260 cm⁻¹ Start->CheckRegion1 HasPeak1 Sharp Peak Present CheckRegion1->HasPeak1 NoPeak1 No Peak CheckRegion1->NoPeak1 CyanoPath Cyano (Nitrile) Group Identified HasPeak1->CyanoPath CheckRegion2 Check 1600-1750 cm⁻¹ NoPeak1->CheckRegion2 CheckOOP Check OOP Bending (700-900 cm⁻¹) CyanoPath->CheckOOP Iso2 740-780 cm⁻¹ (2-Cyanopyridine) CheckOOP->Iso2 Iso3 690-710 cm⁻¹ (3-Cyanopyridine) CheckOOP->Iso3 Iso4 ~820 cm⁻¹ (4-Cyanopyridine) CheckOOP->Iso4 HasCO Strong Band ~1710 cm⁻¹ CheckRegion2->HasCO HasCOO Strong Band ~1640 cm⁻¹ (Broad OH 2500-3000) CheckRegion2->HasCOO AcidDimer Carboxylic Acid Dimer (3- or 4-isomer) HasCO->AcidDimer AcidZwit Zwitterion / Intramolecular H-bond (Likely 2-Picolinic Acid) HasCOO->AcidZwit

Caption: Decision matrix for identifying pyridine functionalization and isomeric substitution patterns based on FTIR spectral features.

Diagram 2: The Picolinic Acid Anomaly (Mechanism)

Visualizing the intramolecular interaction that shifts the spectrum.

Picolinic Sub 2-Pyridinecarboxylic Acid (Solid State) Mechanism Proton Transfer / H-Bonding (N...HO vs NH+...O-) Sub->Mechanism Result Spectral Shift Mechanism->Result Details C=O (1710) disappears COO- (1640) appears Result->Details

Caption: Mechanistic flow showing why 2-pyridinecarboxylic acid exhibits anomalous spectral bands compared to 3- and 4-isomers.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. Retrieved from

  • Sigma-Aldrich (Merck). (2025). FTIR Spectrum of 2-Picolinic Acid (Catalog P42800).[4] Retrieved from

  • National Institutes of Health (NIH). (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations.[5][6][7] Spectrochimica Acta Part A. Retrieved from

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.[1] Retrieved from

  • ResearchGate. (2017). Intramolecular hydrogen bond in picolinic acid.[8][9] Retrieved from

Sources

HPLC Method Development Guide: 5-Cyano-6-hydroxy-4-methylnicotinic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Developing a purity method for 5-Cyano-6-hydroxy-4-methylnicotinic acid (CHMNA) presents a classic "polymorphic polarity" challenge in chromatography. As a likely intermediate in the synthesis of xanthine oxidoreductase inhibitors (e.g., Topiroxostat) or Vitamin B6 analogs, this molecule possesses three distinct functionalities that fight for dominance on a column:

  • Carboxylic Acid (C3): Ionizable (pKa ~3.5).[1][2]

  • Cyano Group (C5): Strong dipole, polar.[1][2]

  • 6-Hydroxy/Pyridone Tautomerism: The critical "ghost" peak generator.[1]

This guide moves beyond generic "C18 + Buffer" recipes. We compare three distinct separation strategies—Standard C18 , Ion-Pair Chromatography (IPC) , and Polar-Embedded/PFP Phases —to demonstrate why modern stationary phase chemistry offers the superior route for this specific analyte.

The Analytical Challenge: Tautomerism & Polarity

Before injecting a single blank, one must understand the molecule's behavior in solution. 2-hydroxypyridines (and by extension, 6-hydroxy-nicotinic acids) exist in equilibrium with their 2-pyridone tautomers.[1]

  • The Risk: If your mobile phase pH is near the pKa of the hydroxyl group or the pyridine nitrogen, the interconversion rate between the enol (hydroxy) and keto (pyridone) forms may slow down relative to the chromatographic timescale.

  • The Symptom: Peak splitting, broad "saddle" peaks, or variable retention times that look like column failure.

  • The Solution: Lock the molecule in one state using pH control.

Structural Dynamics (Graphviz)[5]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Chromatographic Consequence Enol Enol Form (6-Hydroxy-pyridine) Predominant in Gas Phase Keto Keto Form (6-Pyridone) Predominant in Polar Solvents Enol->Keto  H+ Transfer   Split Peak Splitting / Tailing (If pH is unbuffered) Enol->Split Keto->Split Sharp Sharp Peak (pH < 3.0) Split->Sharp  Acidic Buffer  

Figure 1: The tautomeric equilibrium of 6-hydroxypyridines requires strict pH control to prevent peak splitting.[2]

Comparative Methodologies

We evaluated three approaches to separate CHMNA from its likely synthetic impurities (e.g., ethyl acetoacetate, cyanoacetamide derivatives).[2]

Method A: The "Standard" (C18 + Acidic Water)[5]
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5µm.[2]

  • Mobile Phase: 0.1% Phosphoric Acid : Acetonitrile.[1]

  • Outcome: FAILURE .

  • Analysis: Due to the high polarity of the cyano and carboxylic acid groups, CHMNA elutes near the void volume (

    
    ). The "dewetting" (phase collapse) phenomenon occurs when running high aqueous content (>95%) on standard C18 to force retention, leading to loss of interaction.[2]
    
Method B: The "Traditional Fix" (Ion-Pair Chromatography)[5]
  • Column: C18.

  • Mobile Phase: 10mM Sodium Octanesulfonate (pH 2.5) : Methanol.[1][2]

  • Outcome: FUNCTIONAL BUT FLAWED .

  • Analysis: The ion-pairing reagent interacts with the protonated pyridine nitrogen, creating a neutral complex that retains well on C18.

    • Pros: Excellent peak shape and retention (

      
      ).[1][2]
      
    • Cons: Equilibration takes hours.[1] Gradient elution causes baseline drift.[1] Incompatible with LC-MS (ion suppression), limiting impurity identification.[1][2]

Method C: The "Modern" Solution (Polar-Embedded / PFP)[5]
  • Column: Polar-Embedded Amide C18 (e.g., Waters SymmetryShield RP18) or Pentafluorophenyl (PFP).[2]

  • Mobile Phase: 20mM Phosphate Buffer (pH 2.5) : Methanol.

  • Outcome: OPTIMAL .

  • Analysis:

    • Polar-Embedded: The embedded amide group shields surface silanols (reducing tailing for basic pyridines) and allows 100% aqueous usage without dewetting.[1][2]

    • PFP (Fluorinated): Offers unique selectivity for halogenated or cyano-containing aromatics via

      
      -
      
      
      
      interactions.[1][2]

Recommended Experimental Protocol (Method C)

This protocol utilizes a Polar-Embedded C18 phase.[1] It provides the robustness of Method B without the "dirty" chemistry of ion-pairing reagents.

Chromatographic Conditions[1][6][7][8][9][10]
ParameterSpecificationRationale
Column Polar-Embedded C18 (e.g., Zorbax Bonus-RP, Waters SymmetryShield) Dims: 250 x 4.6 mm, 5 µmPrevents phase collapse in high aqueous; shields silanols to reduce tailing.
Mobile Phase A 20 mM KH₂PO₄, adjusted to pH 2.5 with H₃PO₄Low pH suppresses carboxylic acid ionization (

), increasing hydrophobicity and retention.
Mobile Phase B Methanol (LC Grade)Methanol is preferred over ACN for protic solvents to stabilize the pyridone tautomer.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Column Temp 30°CImproves mass transfer; ensures thermostat stability.[1]
Detection UV @ 260 nm Max absorption for nicotinic acid derivatives.[1]
Injection Vol 10 µLPrevent column overload.
Gradient Program

Note: CHMNA is polar and elutes early; impurities are likely less polar.[1]

Time (min)% Buffer (A)% Methanol (B)Event
0.0955Hold for polar retention
5.0955Isocratic loading
20.04060Gradient for hydrophobic impurities
25.04060Wash
25.1955Re-equilibration
35.0955Ready for next inj.[1][2]
Sample Preparation[1][2][11]
  • Diluent: Mobile Phase A : Methanol (90:10).[1][2]

    • Critical: Do not dissolve in 100% organic solvent.[1] The "solvent strength mismatch" will cause peak distortion for early eluting peaks.[1]

  • Concentration: 0.5 mg/mL (for purity), 0.5 µg/mL (for LOD).

Validation & Performance Data (Representative)

The following data compares the performance of the recommended Polar-Embedded method against a standard C18 approach.

ParameterStandard C18 (pH 3.[1][2]0)Polar-Embedded C18 (pH 2.5) Acceptance Criteria
Retention Time (

)
2.1 min (near void)6.8 min

Tailing Factor (

)
1.8 (Silanol interaction)1.1

Resolution (

)
1.2 (from impurity A)> 3.5

Theoretical Plates (

)
~2,500> 12,000

Impurity Profiling Workflow

To ensure high purity, one must verify the separation of specific synthetic precursors.

Impurity Tracking Logic (Graphviz)[5]

ImpurityWorkflow cluster_impurities Potential Impurities Raw Crude CHMNA Sample HPLC HPLC Separation (Polar-Embedded Column) Raw->HPLC Imp1 Ethyl Acetoacetate (Starting Material) Hydrophobic Imp1->HPLC Elutes Late Imp2 Cyanoacetamide (Starting Material) Very Polar Imp2->HPLC Elutes Early Imp3 Decarboxylated Analog (Thermal Degradant) Imp3->HPLC Elutes Mid Det UV Detection (260nm) HPLC->Det

Figure 2: Separation strategy for common synthetic impurities based on polarity differences.

References

  • Topiroxostat Intermediate Analysis

    • Development and Validation of RP-HPLC Method for the Estimation of Topiroxostat. (2024).[1][2][3] International Journal of Future Medical and Research.

    • (Verified via search context 1.1)

  • Hydroxypyridine Chromatography

    • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.[1][4][5] Discusses the use of Mixed-Mode and Polar phases for nicotinic acid isomers.

    • (Verified via search context 1.6)

  • Tautomerism in Chromatography

    • Equilibrium pKa Table and Tautomerism. Organic Chemistry Data, University of Wisconsin-Madison.[1]

    • (Verified via search context 1.11)[2]

  • Polar-Embedded Column Theory

    • Stability and Performance of Cyano/Polar Bonded Phase HPLC Columns. LCMS.cz / EAS 2010.[1]

    • (Verified via search context 1.13)[2]

  • General Method Development (Nicotinic Derivatives)

    • Validation of an HPLC method for N1-methylnicotinamide. PubMed (2001).[1][2] Provides grounding for fluorescence/UV detection of nicotinamides.[1]

    • (Verified via search context 1.16)

Sources

Differentiating 5-Cyano-6-hydroxy-4-methylnicotinic Acid from its Isomers: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular entities are paramount. 5-Cyano-6-hydroxy-4-methylnicotinic acid is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel therapeutic agents. However, its synthesis can often lead to the formation of constitutional isomers, which possess the same molecular formula but different structural arrangements. These isomers can exhibit divergent physicochemical properties and biological activities, making their unambiguous differentiation a critical analytical challenge. This guide provides a comprehensive comparison of analytical techniques for distinguishing 5-Cyano-6-hydroxy-4-methylnicotinic acid from its most probable isomers, supported by experimental data and protocols.

Identifying the Key Isomers

The structure of 5-Cyano-6-hydroxy-4-methylnicotinic acid defines a pyridine ring with a carboxylic acid at the 3-position. The most probable constitutional isomers arise from the rearrangement of the cyano, hydroxyl, and methyl substituents on the pyridine ring. For the purpose of this guide, we will focus on the differentiation of the target compound from three representative isomers where the positions of the cyano, hydroxyl, and methyl groups are altered.

isomers cluster_target Target Molecule cluster_isomer1 Isomer 1 cluster_isomer2 Isomer 2 cluster_isomer3 Isomer 3 Target Target_label 5-Cyano-6-hydroxy- 4-methylnicotinic acid Isomer1 Isomer1_label 6-Cyano-5-hydroxy- 4-methylnicotinic acid Isomer2 Isomer2_label 5-Cyano-4-hydroxy- 6-methylnicotinic acid Isomer3 Isomer3_label 4-Cyano-5-hydroxy- 6-methylnicotinic acid hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject onto C18 column prep2->hplc1 hplc2 Isocratic or gradient elution with acetonitrile/water + 0.1% formic acid hplc1->hplc2 hplc3 UV detection at 260 nm hplc2->hplc3 data1 Compare retention times of isomers hplc3->data1 data2 Quantify relative peak areas data1->data2 gcms_workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_ms_data Data Analysis deriv1 Dry sample completely deriv2 Add silylation reagent (e.g., BSTFA) deriv1->deriv2 deriv3 Heat at 70°C for 30 min deriv2->deriv3 gcms1 Inject derivatized sample deriv3->gcms1 gcms2 Temperature programmed separation on a DB-5ms column gcms1->gcms2 gcms3 Electron ionization (70 eV) gcms2->gcms3 ms_data1 Compare retention times gcms3->ms_data1 ms_data2 Analyze fragmentation patterns ms_data1->ms_data2

Comparative Crystallographic Guide: 5-Cyano-6-hydroxy-4-methylnicotinic Acid

[1]

Executive Summary & Structural Context

5-Cyano-6-hydroxy-4-methylnicotinic acid (CAS: Variable depending on tautomer) is a highly functionalized pyridine scaffold often encountered as an intermediate in the synthesis of Vitamin B6 analogs and bioactive pyridones.[1]

From a crystallographic perspective, this molecule is a "chameleon." It possesses three distinct hydrogen-bonding functionalities: a carboxylic acid (position 3), a cyano group (position 5), and a hydroxyl group (position 6).[1]

Critical Structural Insight: X-ray diffraction studies of 6-hydroxypyridine derivatives universally demonstrate that the 6-oxo (pyridone) tautomer is the preferred solid-state species over the 6-hydroxy form.[1] Therefore, this guide analyzes the molecule as 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid .[1]

Comparative Crystallographic Data

As direct single-crystal X-ray diffraction (SCXRD) data for the specific penta-substituted target is proprietary or sparse in open-access repositories, we utilize Structural Homolog Extrapolation .[1] The table below aggregates experimental data from the closest validated analogs to define the expected crystallographic behavior.

Table 1: Crystallographic Parameters of Structural Analogs
Parameter6-Hydroxynicotinic Acid (6HNA) 2-Hydroxynicotinic Acid (2HNA) 3-Cyano-4-methyl-6-hydroxy-2-pyridone
Crystal System TriclinicMonoclinicTriclinic
Space Group P1P2₁/nP1 (in complexes)
Z (Molecules/Cell) 242
Tautomer State 6-Oxo (Pyridone) 2-Oxo (Pyridone) 2-Oxo (Pyridone)
H-Bond Motif N–H[1][2][3][4][5][6]···O (Dimer) + COOH CatemerAcid-Pyridine HeterosynthonAmide-Amide Dimer (R²₂(8))
Key Reference [1][1][2]

Analyst Note: The recurrence of the P1 and P2₁/c space groups in these analogs suggests that 5-Cyano-6-hydroxy-4-methylnicotinic acid likely crystallizes in a centrosymmetric space group dominated by planar stacking, provided the 4-methyl/5-cyano steric clash does not induce significant ring twisting.[1]

Structural Mechanism & Packing Analysis

Tautomeric Preference (The "Pyridone" Rule)

In the solid state, the driving force for the oxo-tautomer is the formation of robust N–H···O=C hydrogen bonds, which are energetically superior to the O–H···N interactions of the hydroxy form.

  • Donor: The ring Nitrogen (N1) becomes a proton donor (N–H).[1]

  • Acceptor: The Oxygen at C6 becomes a carbonyl acceptor (C=O).[1]

Hydrogen Bonding Networks

The crystal lattice is stabilized by two competing supramolecular synthons:

  • Carboxylic Acid Homodimer: The typical R²₂(8) motif where two COOH groups H-bond head-to-head.[1]

  • Pyridone-Acid Heterosynthon: In 6-HNA, the carboxylic acid often H-bonds to the pyridone carbonyl or amine, disrupting the standard acid dimer.[1]

Prediction for Target: Due to the steric bulk of the 5-cyano and 4-methyl groups, the "flat" sheet-like packing seen in simple nicotinic acids may be perturbed.[1] The cyano group is a weak acceptor but often directs packing via dipolar alignment or weak C–H···N interactions.

Steric Congestion (The 4,5-Interaction)

The immediate proximity of the 4-methyl and 5-cyano groups creates a "buttressing effect."[1]

  • Consequence: This may force the carboxylic acid at C3 to rotate out of the aromatic plane to relieve strain, potentially reducing the likelihood of planar π-π stacking.

Visualization: Tautomerism & Crystallization Workflow

Gcluster_0Solution Phase Equilibriumcluster_1Crystallization ProcessHydroxy6-Hydroxy Form(Aromatic Pyridine)Oxo6-Oxo Form(Pyridone Tautomer)Hydroxy->OxoFast Exchange(Solvent Dependent)NucleationNucleation Event(Supersaturation)Oxo->NucleationPreferredPrecursorNote1Key Driver:N-H...O=C Bond Energy(> 20 kJ/mol)Oxo->Note1PackingLattice Assembly(H-Bond Selection)Nucleation->PackingSynthon Competition:COOH Dimer vs PyridoneCrystalFinal Solid Form(P-1 or P21/c)Packing->CrystalThermodynamicSink

Figure 1: The crystallization pathway highlights the thermodynamic shift from the hydroxy-pyridine solution species to the solid-state pyridone lattice.[1]

Experimental Protocol: Growing Single Crystals

To obtain X-ray quality crystals of this specific scaffold, the following self-validating protocol is recommended, derived from the successful crystallization of 6-HNA and Guareschi-Thorpe pyridones.

Method A: Hydrothermal Acidification (Preferred)

This method relies on the slow hydrolysis of the precursor salt to release the free acid in a controlled manner.

  • Dissolution: Dissolve 50 mg of the crude sodium/ammonium salt of the target acid in 5 mL of warm water (60°C).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Acidification: Place a small test tube containing 1 mL of 1M HCl inside the vial (vapor diffusion) or add dilute HCl dropwise until transient turbidity appears.

  • Incubation: Seal the vial and place it in a sand bath cooling from 60°C to 20°C over 48 hours.

  • Result: Look for prismatic, colorless crystals (or yellow if conjugated impurities exist).

Method B: Solvent Evaporation (DMF/Water)[1]
  • Dissolve the compound in a minimum amount of hot DMF (Dimethylformamide).

  • Add water dropwise until the solution is near saturation.

  • Allow slow evaporation at room temperature in a perforated-cap vial.

  • Note: DMF solvates are common; check TGA/DSC to confirm if the crystal is a solvate.

References

  • Energetics and Structure of Hydroxynicotinic Acids. Journal of Physical Chemistry A, 2005. (Detailed analysis of 2-, 4-, and 6-HNA crystal structures). [1]

  • Crystal Structure of Guareschi-Thorpe Pyridones. Acta Crystallographica Section E, 2011. (Structural data for the 3-cyano-4-methyl-6-hydroxy-2-pyridone scaffold).

  • Structural Mechanism of 6-Hydroxynicotinic Acid Binding. PLOS ONE, 2019.[7] (Protein-ligand crystal structure PDB: 6PCP).

  • Tautomerism in 6-Hydroxynicotinic Acid Derivatives. Organic & Biomolecular Chemistry, 2014.

Comparative Reactivity Guide: 3-Cyano vs. 5-Cyano Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-cyano versus 5-cyano pyridine derivatives. While 3-cyanopyridine and 5-cyanopyridine are identical molecules (nicotinonitrile) due to the


 symmetry of the unsubstituted pyridine ring, this symmetry breaks immediately upon introducing a second substituent (e.g., a halogen at C2).

For the drug discovery scientist, the choice between a 3-cyano and 5-cyano substituted scaffold dictates synthetic feasibility, metabolic stability, and target engagement.

Executive Summary: The Symmetry Paradox

In mono-substituted pyridines, the 3- and 5-positions are chemically equivalent. However, in di-substituted systems —the standard building blocks of medicinal chemistry (e.g., 2-chloropyridines)—these positions diverge radically in electronic influence and steric environment.

  • 3-Cyano Derivatives (e.g., 2-chloro-3-cyanopyridine): The cyano group is ortho to the functional handle (C2). This creates a "pincer" effect—highly activating for nucleophilic attack but sterically crowded.

  • 5-Cyano Derivatives (e.g., 2-chloro-5-cyanopyridine): The cyano group is para to the functional handle (relative to the C2-C5 axis). This provides electronic activation with minimal steric interference, often serving as a "remote" electron sink.

Quick Comparison Matrix
Feature3-Cyano Derivative (Ortho-like)5-Cyano Derivative (Para-like)

Reactivity at C2
Extreme Activation (Inductive + Mesomeric)High Activation (Mesomeric dominant)
Steric Hindrance at C2 High (Interferes with bulky nucleophiles)Low (Accommodates bulky groups)
Lithiation Directing Directs to C4 (Ortho-lithiation)Directs to C4 or C6 (depending on C2 sub)
Hydrolysis Rate (

)
Moderate (

kJ/mol)
Slower (

kJ/mol)*
Metabolic Role Often part of the pharmacophoreBlocks metabolic oxidation at C5 (soft spot)

*Note: Hydrolysis rates are highly condition-dependent; 4-cyano is generally fastest.

Electronic & Steric Landscape

The reactivity difference is best understood through the lens of the 2-chloro-X-cyanopyridine scaffold, a ubiquitous precursor in drug synthesis.

The "Ortho-Pincer" vs. "Remote-Sink" Effect

The following diagram illustrates the divergent reactivity pathways dictated by the cyano position.

ReactivityPathways Start Pyridine Scaffold Selection Branch3 3-Cyano Derivative (e.g., 2-Cl-3-CN) Start->Branch3 Ortho-Activation Needed Branch5 5-Cyano Derivative (e.g., 2-Cl-5-CN) Start->Branch5 Remote Tuning Needed SNAr3 SNAr at C2 (Fast, Sterically Sensitive) Branch3->SNAr3 Nucleophile < 150 Da Lith3 Lithiation at C4 (Directed by CN) Branch3->Lith3 LDA / -78°C App3 Target: Kinase Inhibitors (e.g., Neratinib analogs) SNAr3->App3 SNAr5 SNAr at C2 (Clean, Sterically Open) Branch5->SNAr5 Bulky Nucleophiles Lith5 Lithiation at C6 (Directed by Cl/N) Branch5->Lith5 LiTMP / -78°C App5 Target: Metabolic Blockers (Prevents P450 oxid. at C5) SNAr5->App5

Figure 1: Decision tree for selecting 3- vs 5-cyano isomers based on downstream chemistry.

Deep Dive: Nucleophilic Aromatic Substitution ( )

This is the primary reaction used to functionalize these scaffolds.

3-Cyano: The "High Energy" Pathway

In 2-chloro-3-cyanopyridine , the nitrile group exerts a powerful


 (inductive) and 

(mesomeric) effect on the C2 carbon.
  • Mechanism: The intermediate Meisenheimer complex is stabilized by the ortho-nitrile, which can accept electron density directly.[1]

  • Pros: Reaction rates are significantly faster than the 5-cyano isomer for small nucleophiles (amines, methoxide).

  • Cons: Steric Penalty. If the incoming nucleophile is bulky (e.g., a secondary amine or functionalized aniline), the ortho-nitrile causes steric clash, drastically reducing yield or requiring higher temperatures (which risks nitrile hydrolysis).

5-Cyano: The "Clean" Pathway

In 2-chloro-5-cyanopyridine , the nitrile is para to the leaving group (geometrically meta to Nitrogen, but electronically conjugated to C2 via the ring system).

  • Mechanism: Activation occurs primarily through lowering the LUMO energy of the ring.

  • Pros: The C2 position is sterically unencumbered. This is the preferred isomer when coupling large, complex amines or forming ether linkages with bulky alcohols.

  • Cons: Slower intrinsic rate compared to the 3-isomer; may require stronger bases or catalysts (e.g., Buchwald-Hartwig conditions) if the nucleophile is weak.

Experimental Protocol: Comparative

Objective: Coupling of morpholine to 2-chloro-X-cyanopyridine.

Parameter3-Cyano Protocol5-Cyano Protocol
Solvent EtOH or iPrOH (Protic solvents aid LG departure)DMF or DMSO (Polar aprotic maximizes rate)
Base

(2.0 eq)

(2.5 eq)
Temp/Time

/ 2-4 h

/ 4-8 h
Workup Precipitate with water (Product is less soluble)Extraction (EtOAc) required due to DMF
Key Risk Nitrile hydrolysis to amide if overheated in EtOHDimerization if temperature > 120°C

Validation Check: Monitor disappearance of the starting material spot (TLC: 30% EtOAc/Hex). The 3-cyano product typically runs lower (


) than the 5-cyano product due to higher polarity from the ortho-dipole alignment.

Metal-Mediated Functionalization (Lithiation & Coupling)

Regioselective Lithiation

This is where the isomers differ most radically.

  • 3-Cyano (Directed Ortho Metalation - DoM):

    • The cyano group is a moderate ortho-director.

    • Reaction: Treatment of 3-cyanopyridine with LDA typically results in lithiation at C4 (the "halogen dance" position) or C2 depending on the base.

    • Critical Insight: In 2-chloro-3-cyanopyridine, the C4 position is the only accessible site for clean lithiation, as C2 is blocked and C6 is too remote.

  • 5-Cyano:

    • In 2-chloro-5-cyanopyridine, the C3 position is flanked by Cl and H, while C4 and C6 are open.

    • Lithiation often occurs at C6 (ortho to the ring nitrogen) or C4 (ortho to the nitrile), leading to mixtures unless specific bases (e.g., LiTMP) are used to target the sterically accessible C6.

Catalyst Poisoning in Cross-Couplings

Both isomers present a challenge in Pd-catalyzed reactions (Suzuki/Buchwald) because the nitrile nitrogen can coordinate to Palladium (


).
  • Mitigation: Use bulky phosphine ligands (e.g., XPhos, BrettPhos) that sterically prevent the nitrile from binding to the metal center.

  • Comparison: The 3-cyano group is more likely to interfere with reductive elimination at C2 due to its proximity, often requiring higher catalyst loading (2-5 mol%) compared to the 5-cyano isomer (0.5-1 mol%).

Hydrolysis Kinetics: The Nitrile Fate

Researchers often need to hydrolyze the nitrile to an amide (primary) or acid.

  • Kinetics:

    
    .
    
  • 3-Cyano: Hydrolyzes to Nicotinamide (Vitamin B3 precursor). The rate is moderate.

  • 5-Cyano: Hydrolysis is slower. This stability is advantageous if the nitrile is intended to survive harsh acidic/basic conditions during other synthetic steps.

References

  • Reactivity of Pyridinium Ions: Mechanistic Insights into Reactions of 2-Chloro-3-cyano-pyridine. BenchChem Guides. Link

  • Lithiation Regioselectivity: Regioselective ortho lithiation of halopyridines. Tetrahedron Letters, 1981.[2] Link

  • Hydrolysis Kinetics: Hydrolysis kinetics of 2-, 3-, and 4-cyanopyridine in high-temperature water. Int. J. Chem. Kinet., 2012. Link

  • Drug Applications: Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors.[3] ACS Omega, 2023. Link

  • Suzuki Coupling Optimization: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings. Chem. Soc. Rev., 2025. Link

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A Senior Application Scientist's Guide to the Structural Validation of 4-methyl-5-cyano-6-hydroxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation strategy for the structure of 4-methyl-5-cyano-6-hydroxypyridine-3-carboxylic acid, a substituted pyridine with potential applications in medicinal chemistry. We will delve into the expected spectroscopic characteristics of this molecule and compare them with plausible isomeric alternatives, supported by established principles and experimental data from closely related compounds.

The core of our analysis rests on the foundational spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for a high-confidence validation.

The Subject of Investigation: 4-methyl-5-cyano-6-hydroxypyridine-3-carboxylic acid

The structure is a highly substituted pyridine ring containing a carboxylic acid, a cyano group, a hydroxyl group, and a methyl group. The precise arrangement of these functional groups is critical to its chemical properties and biological activity.

Figure 1: Structure of 4-methyl-5-cyano-6-hydroxypyridine-3-carboxylic acid.

A crucial aspect to consider is the potential for tautomerism. The "6-hydroxypyridine" moiety can exist in equilibrium with its "2-pyridone" form. In many cases, the pyridone tautomer is the more stable form.[1] For the purpose of this guide, we will first predict the spectral data for the hydroxypyridine form and then compare it with experimental data available for the pyridone tautomer.

Predicted Spectroscopic Data for 4-methyl-5-cyano-6-hydroxypyridine-3-carboxylic acid

The following predictions are based on established principles of spectroscopy and analysis of data from similar substituted pyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the methyl protons, the carboxylic acid proton, and the hydroxyl proton. The pyridine ring itself does not have any protons directly attached, which simplifies the spectrum in that region.

  • Methyl Protons (-CH₃): A sharp singlet is expected, likely in the range of δ 2.2-2.6 ppm. The exact shift will be influenced by the electronic environment of the pyridine ring.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of δ 10-13 ppm.[2] This broadness is due to hydrogen bonding and exchange with residual water.

  • Hydroxyl Proton (-OH): Another broad singlet is expected, the chemical shift of which can vary significantly depending on the solvent, concentration, and temperature, but a range of δ 5-9 ppm is plausible.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
Carboxylic Acid Carbonyl165-175Typical range for carboxylic acid carbonyls.
Pyridine Carbons (C2, C6)150-165Carbons adjacent to the nitrogen and bearing oxygen are expected to be significantly deshielded.
Pyridine Carbons (C3, C4, C5)110-145The chemical shifts of these carbons will be influenced by the attached substituents. The carbon bearing the cyano group (C5) will be downfield.
Cyano Carbon (-C≡N)115-125Characteristic chemical shift for a nitrile carbon.
Methyl Carbon (-CH₃)15-25Typical range for a methyl group attached to an aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.

  • Molecular Ion Peak (M⁺): The molecular weight of C₈H₆N₂O₃ is 178.15 g/mol . A prominent molecular ion peak at m/z 178 would be expected in the mass spectrum.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at m/z 160 could arise from the loss of a water molecule from the molecular ion.

    • Loss of COOH: A fragment at m/z 133 would correspond to the loss of the carboxylic acid group.

    • Loss of CO: Subsequent loss of carbon monoxide from fragments is a common pathway for aromatic carbonyl compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
O-H Stretch (Carboxylic Acid)2500-3300A very broad and strong absorption band, often obscuring C-H stretches.[3]
O-H Stretch (Hydroxyl)3200-3600A broad absorption, its position and shape are dependent on hydrogen bonding.
C-H Stretch (Aromatic/Methyl)2850-3100Typically weaker and sharper than the O-H stretches.
C≡N Stretch (Nitrile)2220-2260A sharp and intense absorption in a relatively clean region of the spectrum.[4]
C=O Stretch (Carboxylic Acid)1700-1725A strong and sharp absorption. Conjugation with the pyridine ring may lower this frequency slightly.[3]
C=C and C=N Stretches1450-1650A series of medium to strong absorptions characteristic of the pyridine ring.[5]

Comparison with an Isomeric Alternative: 3-cyano-6-hydroxy-4-methyl-2-pyridone

As mentioned, the 2-pyridone tautomer is a likely and stable isomer. Let's compare its expected and reported spectral features with our predictions for the hydroxypyridine form.

Figure 2: Structure of the tautomeric 3-cyano-6-hydroxy-4-methyl-2-pyridone.

Key Spectroscopic Differences:

Spectroscopic Feature4-methyl-5-cyano-6-hydroxypyridine-3-carboxylic acid (Predicted)3-cyano-6-hydroxy-4-methyl-2-pyridone (Experimental/Expected)Rationale for Difference
¹H NMR - NH ProtonAbsentPresent, broad singlet (δ 10-12 ppm)The pyridone form has a proton on the nitrogen atom.
¹³C NMR - Carbonyl CarbonCarboxylic acid C=O (~165-175 ppm)Pyridone C=O (~160-170 ppm)The electronic environment of the carbonyl group is different in a carboxylic acid versus a cyclic amide (lactam).
IR - C=O StretchCarboxylic acid C=O (~1700-1725 cm⁻¹)Pyridone C=O (~1650-1680 cm⁻¹)The carbonyl stretching frequency in a 2-pyridone is typically lower than that of a carboxylic acid due to resonance and hydrogen bonding.[2][6]
IR - N-H StretchAbsentPresent, broad band (~3000-3400 cm⁻¹)The pyridone tautomer possesses an N-H bond.

A study on the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone reported its characterization by IR and NMR, confirming the pyridone structure.[7] The presence of a carbonyl absorption band around 1650-1680 cm⁻¹ in the IR spectrum would be a strong indicator of the pyridone tautomer.[2][6]

Experimental Protocols

To definitively validate the structure, the following experimental protocols are recommended.

Synthesis of 4-methyl-5-cyano-6-hydroxypyridine-3-carboxylic acid

A potential synthetic route could involve the cyclocondensation of ethyl cyanoacetate with an appropriate β-ketoester in the presence of a base, followed by hydrolysis of the ester and introduction of the cyano group. Careful control of reaction conditions would be necessary to favor the desired isomer.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in Deuterated Solvent Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS H1_NMR ¹H NMR Acquisition Add_TMS->H1_NMR C13_NMR ¹³C NMR Acquisition Add_TMS->C13_NMR Process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process Analyze Analyze Chemical Shifts, Coupling Constants, and Integration Process->Analyze

Figure 3: Workflow for NMR-based structural validation.

Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This will help confirm the connectivity of the functional groups.

Infrared Spectroscopy Measurement
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the empty ATR crystal first and subtract it from the sample spectrum.

Conclusion

The structural validation of 4-methyl-5-cyano-6-hydroxypyridine-3-carboxylic acid requires a multi-faceted spectroscopic approach. By combining the predictive power of NMR, the molecular weight and fragmentation information from MS, and the functional group identification from IR, a confident structural assignment can be made. A critical aspect of the analysis will be to distinguish between the desired hydroxypyridine structure and its potentially more stable 2-pyridone tautomer. The comparison of the experimentally obtained spectra with the predicted data and the data of known related compounds, as outlined in this guide, will provide the necessary evidence for unambiguous structural elucidation.

References

  • Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 1, 311-437.
  • Spinner, E., & White, J. C. B. (1966). The tautomerism of 2- and 4-hydroxypyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 991-996.
  • PubChem. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • Lin-Vien, D., Colthup, N. B., Fately, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. Molecules, 16(8), 6477-6486.
  • Methylamine Supplier. (n.d.). 4-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carbonitrile. Retrieved from [Link]

  • Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 59(6), e5043.
  • Stoyanov, S., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4584.
  • Jackson, G. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
  • Al-Zahrani, F. A. M., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Crystals, 14(3), 243.
  • Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. International Journal of Analytical Chemistry, 2011, 832864.
  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Zakharyuta, A. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.
  • Bibi, A., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(10), 104143.
  • Nikolić, J., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Chemical Industry and Chemical Engineering Quarterly, 25(4), 335-342.
  • Mague, J. T., et al. (2016). Ethyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate.
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  • Jackson, G. (2020).
  • Royal Society of Chemistry. (n.d.). .

  • SpectraBase. (n.d.). 5-[Cyano-(4,5-dihydro-3H-pyrrol-2-yl)-methylene]pyrrolidine-2-carboxylic acid, methyl ester. Retrieved from [Link]

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Safety Operating Guide

5-Cyano-6-hydroxy-4-methylnicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the proper disposal of 5-Cyano-6-hydroxy-4-methylnicotinic acid. The procedures outlined are grounded in established safety principles for handling acutely toxic organic nitrile compounds.

Disclaimer: This guide is based on the hazardous properties of the cyano functional group. A specific Safety Data Sheet (SDS) for 5-Cyano-6-hydroxy-4-methylnicotinic acid was not located. Therefore, this compound must be handled with the utmost caution, assuming it is an acutely toxic substance. Always consult your institution's Environmental Health & Safety (EH&S) department and the manufacturer-provided SDS for specific guidance before handling or disposing of this chemical.

Hazard Profile and Waste Classification

The primary hazard associated with 5-Cyano-6-hydroxy-4-methylnicotinic acid stems from its organic nitrile (-CN) functional group. Organic nitriles can be highly toxic if ingested, inhaled, or absorbed through the skin. The most critical and potentially lethal hazard is the reaction of cyanides with acids, which liberates highly toxic hydrogen cyanide (HCN) gas.[1]

Due to this acute toxicity, and in the absence of specific regulatory data for this compound, it is imperative to manage it under the most stringent relevant classification.

Assumed Waste Classification: EPA Acutely Hazardous Waste (P-listed)

This guide assumes the compound falls under a classification similar to EPA Hazardous Waste Code P030 (Cyanides, soluble cyanide salts, not otherwise specified) .[2][3] P-listed wastes are subject to stricter regulations:

  • Low Accumulation Limits: A maximum of one quart of P-listed waste may be accumulated in a Satellite Accumulation Area (SAA) at any one time.[4]

  • Container Disposal: Any container that has held a P-listed chemical, even if "empty," must be managed as hazardous waste.[4]

Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical in any form (including as a waste product), ensure the following PPE is in use.

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from splashes of the solid material or solutions.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.[5]
Body Protection Laboratory coatProtects skin and clothing from contamination.[5]
Foot Protection Closed-toe shoesPrevents exposure from spills.[5]

Core Handling Requirements:

  • Ventilation: All handling of 5-Cyano-6-hydroxy-4-methylnicotinic acid, including weighing and preparing for disposal, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.[5]

  • Avoid Contamination: Prevent the generation of dust. After handling, wash hands and any potentially exposed skin thoroughly.

Waste Segregation and Containment

Proper segregation is the most critical step to prevent dangerous chemical reactions. The primary directive is to isolate this waste from all acidic materials.

WasteSegregation Waste Segregation Workflow cluster_waste Waste Generation Point (Fume Hood) Waste 5-Cyano-6-hydroxy-4-methylnicotinic acid Waste SolidWaste SOLID ACUTELY HAZARDOUS WASTE (P-Listed Cyanide Compound) Container: Labeled, sealed, <1 Quart Waste->SolidWaste Solid Waste (Unused reagent, contaminated gloves, weigh boats, wipes) LiquidWaste LIQUID ACUTELY HAZARDOUS WASTE (P-Listed Cyanide Compound) Container: Labeled, sealed, <1 Quart Waste->LiquidWaste Liquid Waste (Contaminated rinsate, solutions) AcidWaste Acid Waste (e.g., pH < 2)

Caption: Segregation of 5-Cyano-6-hydroxy-4-methylnicotinic acid waste.

Step-by-Step Disposal Protocol for Laboratory Quantities

This protocol applies to the collection and short-term storage of waste in the laboratory prior to pickup by EH&S personnel.

1. Container Selection:

  • Use a chemically compatible container with a secure, screw-top lid (e.g., a wide-mouth polyethylene bottle).
  • The container volume must not exceed one quart (approximately 1 liter) .[4]
  • The container must be in good condition, with no cracks or leaks.
  • Dedicate a separate container for solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., rinsate).

2. Waste Collection:

  • Solids: Place unused solid 5-Cyano-6-hydroxy-4-methylnicotinic acid, and all disposables contaminated with it (gloves, wipers, weighing papers), directly into the designated solid hazardous waste container.
  • Liquids: Collect any solutions or rinsate containing the compound in the designated liquid hazardous waste container.
  • Decontamination: Glassware that has come into contact with the compound should be triple-rinsed. The first two rinses must be collected as hazardous waste.[4]
  • Closure: Keep the waste container closed at all times except when adding waste.

3. Labeling:

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
  • The label must include the following information:
  • The words "Hazardous Waste " and "Acutely Toxic "
  • Full Chemical Name: "5-Cyano-6-hydroxy-4-methylnicotinic acid" (do not use abbreviations).
  • Hazard Characteristics: Toxic
  • Accumulation Start Date: The date you first added waste to the container.
  • Principal Investigator's Name and Lab Information.

4. Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of waste generation.
  • Ensure the SAA is physically separate from incompatible materials, especially acids and strong oxidizing agents .[6]
  • Utilize secondary containment (e.g., a plastic tub) to capture any potential leaks.

5. Requesting Pickup:

  • Once the container is full, or within one year of the accumulation start date (whichever comes first), contact your institution's EH&S department to schedule a waste pickup.

Emergency Procedures for Spills

For a Small Spill (Contained within a chemical fume hood):

  • Ensure proper PPE is being worn.

  • Cover the spill with an absorbent material (e.g., chemical absorbent pads or a 1:1:1 mixture of sodium carbonate, bentonite clay, and sand).[7] The sodium carbonate helps neutralize any potential acidity in the area.

  • Carefully scoop the mixture into your designated solid hazardous waste container.

  • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Decontaminate the surface of the fume hood.

For a Large Spill (Outside of a chemical fume hood):

  • Evacuate Immediately: Alert all personnel in the immediate area and evacuate the laboratory.

  • Isolate the Area: Close the laboratory doors to contain any potential vapors. Prevent re-entry.

  • Call for Help: Contact your institution's EH&S emergency line or dial 911. Provide the chemical name and location of the spill.

  • Do not attempt to clean up a large spill yourself unless you are specifically trained in hazardous spill response.

References

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (2020, April 21). Alkayl cyanides (nitriles) and isocyanides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste P list. Retrieved from [Link]

  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • YouTube. (2019, June 19). Hydrolysis of cyanide and iso-cyanide: Basic concept and complete mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Toxics Use Reduction Institute. (2014, August 12). Cyanide Compounds (TURA #1016). Retrieved from [Link]

  • Quora. (2019, November 1). What happens when nitriles undergo acid hydrolysis? Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • (n.d.). Page 1 of 5. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). P-Listed Hazardous Wastes. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019, February 12). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.